Methylmagnesium chloride
Description
Historical Trajectories of Organomagnesium Chemistry: The Grignard Reagent Paradigm
The story of methylmagnesium chloride is intrinsically linked to the broader history of organomagnesium chemistry, a field that owes its existence to the pioneering work of Victor Grignard.
In 1900, the French chemist Victor Grignard discovered that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. acs.orgthermofisher.com This groundbreaking discovery, which earned him the Nobel Prize in Chemistry in 1912, gave birth to a class of reagents that would bear his name. byjus.comnumberanalytics.comnobelprize.org Grignard's initial work involved treating alkyl halides with magnesium, leading to the formation of compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen. wikipedia.orgbritannica.com These reagents proved to be remarkably effective at forming new carbon-carbon bonds, a fundamental transformation in organic synthesis. byjus.comnumberanalytics.com
The discovery of Grignard reagents had an immediate and profound impact on synthetic organic chemistry. acs.orgeolss.net For over a century, they have been among the most widely used organometallic reagents, enabling the synthesis of a vast array of complex molecules, from pharmaceuticals to materials. numberanalytics.comacs.orgsolubilityofthings.com The versatility of Grignard reagents stems from their ability to act as potent nucleophiles, reacting with a wide range of electrophiles, most notably carbonyl compounds, to form alcohols. thermofisher.comebsco.com Over the years, the scope of Grignard reactions has expanded significantly, with the development of new catalysts and reaction conditions that allow for more complex and selective transformations, including cross-coupling reactions. wikipedia.orgacs.org The field of organomagnesium chemistry continues to evolve, with ongoing research focused on developing greener and more efficient synthetic methods. researchgate.netacs.org
The Unique Position of this compound within the Grignard Reagent Class
Among the diverse family of Grignard reagents, this compound holds a special place due to its unique combination of properties.
This compound is part of a trio of methylmagnesium halides, which also includes methylmagnesium bromide and methylmagnesium iodide. While all three share the same reactive methyl group, the nature of the halogen atom influences their reactivity and physical properties.
The reactivity of these reagents generally increases from chloride to iodide, a trend attributed to the decreasing strength of the magnesium-halogen bond. smolecule.com However, this compound offers distinct advantages, including a lower molecular weight and lower cost compared to its bromide and iodide counterparts. wikipedia.org This makes it a more atom-economical and cost-effective choice for many industrial applications. smolecule.com The structure of this compound in solution is complex, often existing in equilibrium with dimethylmagnesium and magnesium dihalide in what is known as the Schlenk equilibrium. wikipedia.orgacs.org This equilibrium can be influenced by the solvent and the presence of other species in the reaction mixture.
Table 1: Comparison of Methylmagnesium Halides
| Compound | Formula | Molecular Weight ( g/mol ) | Reactivity | Key Features |
| This compound | CH₃MgCl | 74.79 | Moderate | Low cost, low equivalent weight. wikipedia.orgsmolecule.com |
| Methylmagnesium bromide | CH₃MgBr | 119.24 | High | More reactive than the chloride. smolecule.com |
| Methylmagnesium iodide | CH₃MgI | 166.24 | Very High | Most reactive of the three. smolecule.com |
This compound serves as a quintessential example of an organometallic nucleophile. vasista.co.in The significant difference in electronegativity between the carbon and magnesium atoms creates a highly polarized carbon-magnesium bond, effectively making the methyl group a source of a methyl carbanion (CH₃⁻). openstax.org This strong nucleophilic character allows it to readily attack electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes, ketones, and esters, to form new carbon-carbon bonds. cymitquimica.comsmolecule.com This reactivity is the foundation of the Grignard reaction, a cornerstone of organic synthesis for over a century. acs.org Its ability to deliver a methyl group makes it an invaluable tool for constructing more complex organic molecules from simpler precursors. pearson.com
Scope and Academic Relevance of this compound Research
The academic and industrial relevance of this compound remains high. It is a workhorse reagent in countless research laboratories and a key component in the industrial synthesis of numerous fine chemicals, pharmaceuticals, and agrochemicals. vasista.co.innbinno.com Current research continues to explore new applications and refine existing methodologies involving this versatile reagent. For instance, recent studies have investigated its use in non-nucleophilic base applications, expanding its synthetic utility beyond traditional Grignard reactions. researchgate.net Furthermore, detailed spectroscopic and computational studies are providing deeper insights into its reaction mechanisms and the role of the halide in influencing reactivity and selectivity. nih.govresearchgate.net Its use in materials science, such as in the growth of magnesium dendrites for battery applications, highlights its expanding role in cutting-edge research. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
magnesium;carbanide;chloride | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCERQOYLJJULMD-UHFFFAOYSA-M | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
CH3ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7052365 | |
| Record name | Chloro(methyl)magnesium | |
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Molecular Weight |
74.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Liquid, In 3 M Tetrahydrofuran solution: Brown liquid with an odor of ether; [MSDSonline] | |
| Record name | Magnesium, chloromethyl- | |
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| Record name | Methylmagnesium chloride | |
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CAS No. |
676-58-4 | |
| Record name | Methylmagnesium chloride | |
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| Record name | Magnesium, chloromethyl- | |
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| Record name | Chloro(methyl)magnesium | |
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| Record name | Methylmagnesium chloride | |
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| Record name | METHYLMAGNESIUM CHLORIDE | |
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Advanced Synthetic Methodologies and Mechanistic Insights for Methylmagnesium Chloride Formation
Refined Synthetic Pathways for Methylmagnesium Chloride Production
The synthesis of this compound is deceptively simple in its stoichiometry but presents significant practical challenges, primarily due to the passivated surface of the magnesium metal and the exothermic nature of the reaction. wikipedia.orggoogle.com Overcoming these hurdles has led to the development of sophisticated methods to ensure consistent and high-yielding preparations.
Optimized Reaction Conditions and Solvent Systems (e.g., Diethyl Ether, Tetrahydrofuran)
The choice of solvent is critical in the synthesis of Grignard reagents, as it must solvate and stabilize the organomagnesium compound. adichemistry.com Ethereal solvents, particularly diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are the most commonly employed due to their ability to coordinate with the magnesium center, forming a tetrahedral complex that enhances the nucleophilicity of the methyl group. wikipedia.org
Diethyl Ether (Et₂O): Historically, diethyl ether has been a standard solvent for Grignard reagent formation. It effectively stabilizes the this compound, though its lower boiling point can be a limitation in reactions requiring higher temperatures. gelest.com
Tetrahydrofuran (THF): THF is often preferred due to its higher boiling point and superior solvating capability, which can facilitate the reaction with less reactive chlorides and lead to more stable solutions of the Grignard reagent. gelest.com Commercially, this compound is frequently available as a solution in THF. fishersci.fi The solubility of magnesium halides is greater in THF, which can be a consideration for downstream processing. gelest.com
The reaction is highly exothermic and moisture-sensitive, necessitating an inert atmosphere (e.g., nitrogen or argon) and anhydrous conditions to prevent decomposition of the reagent. byjus.com Reaction temperatures are carefully controlled, often ranging from 0 to 60 °C, and can be conducted at ambient pressure or under reflux. google.com For industrial-scale production, continuous processes are being explored to manage the exothermicity and improve safety. google.comgoogle.com
Strategies for Magnesium Activation and Surface Passivation Overcoming
A significant hurdle in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, inhibiting its reaction with methyl chloride. wikipedia.orggoogle.com Various physical and chemical methods have been developed to activate the magnesium surface.
Mechanical methods aim to physically disrupt the oxide layer, exposing a fresh, reactive magnesium surface.
| Activation Technique | Description |
| Stirring | Vigorous stirring of magnesium turnings can mechanically abrade the surface, breaking the oxide layer. wikipedia.orgresearchgate.net Dry-stirring under an inert atmosphere before solvent addition has been shown to be effective. masterorganicchemistry.comresearchgate.net |
| Sonication | The application of ultrasound can induce cavitation near the magnesium surface, effectively cleaning it of the passivating oxide layer. wikipedia.orgstackexchange.com This technique can even allow for the formation of Grignard reagents in the presence of small amounts of water by activating the magnesium to consume the water. wikipedia.org |
| Crushing | In a laboratory setting, physically crushing the magnesium pieces with a glass rod can expose a fresh surface to initiate the reaction. wikipedia.orgmnstate.edu |
These methods are often employed to initiate the reaction, which can otherwise have a significant and unpredictable induction period. wikipedia.orggoogle.com
Chemical activation involves the use of small quantities of reagents that react with the magnesium surface to remove the oxide layer or create highly reactive sites.
| Chemical Activator | Mechanism of Action |
| Iodine (I₂) | A common and effective activator, iodine reacts with magnesium to form magnesium iodide, which can etch the oxide layer. wikipedia.orgresearchgate.net The disappearance of the characteristic purple color of iodine serves as a visual indicator of magnesium activation. mnstate.edu |
| 1,2-Dibromoethane (BrCH₂CH₂Br) | This activator reacts with magnesium to produce ethylene (B1197577) gas and magnesium bromide. wikipedia.orgstackexchange.com The observation of gas bubbles provides a clear indication that the magnesium is activated. The byproducts are generally innocuous. wikipedia.org |
| Methyl Iodide (CH₃I) | Being more reactive than methyl chloride, a small amount of methyl iodide can be used to initiate the reaction, forming methylmagnesium iodide, which then helps to activate the bulk of the magnesium for reaction with methyl chloride. wikipedia.org |
| Preformed Grignard Reagent | A small amount of a previously prepared batch of Grignard reagent can be added as an initiator. wikipedia.orggoogle.com |
For particularly challenging substrates or to ensure highly reliable reactions, specially prepared, highly reactive forms of magnesium can be used.
Rieke Magnesium is a highly reactive form of magnesium powder prepared by the reduction of a magnesium salt, such as magnesium chloride (MgCl₂), with an alkali metal like potassium or lithium in a suitable solvent. wikipedia.orgadichemistry.comresearchgate.net This method produces a fine, black powder of magnesium with a very high surface area, free from the passivating oxide layer. wikipedia.orgresearchgate.net Rieke magnesium can react with a wider range of organic halides, including less reactive ones, and often under milder conditions than standard magnesium turnings. byjus.comresearchgate.net
Mechanistic Aspects of Grignard Reagent Formation with Methyl Chloride
The precise mechanism of Grignard reagent formation has been a subject of study for over a century and is understood to be a complex surface phenomenon. alfredstate.edu The reaction between methyl chloride and magnesium metal is believed to proceed through a single electron transfer (SET) from the magnesium surface to the organic halide. google.com
The initial step involves the transfer of an electron from the magnesium metal to the methyl chloride molecule, leading to the formation of a methyl radical (CH₃•) and a chloride anion, which adsorbs onto the magnesium surface. alfredstate.edu
R-X + Mg → [R-X]⁻• Mg⁺•
This is followed by a rapid second step where the methyl radical reacts with the magnesium surface radical cation (Mg⁺•) to form the organomagnesium compound, this compound. alfredstate.edu
[R-X]⁻• Mg⁺• → R• + X⁻ Mg⁺• R• + X⁻ Mg⁺• → RMgX
The reaction is believed to occur on the surface of the magnesium, and the nature of this surface plays a critical role in the reaction's success. alfredstate.edu The presence of the ether solvent is crucial not only for stabilizing the final Grignard reagent but also for facilitating the electron transfer process at the metal-solution interface. The entire process is sensitive to the purity of the reactants and the reaction environment, as any protic impurities can readily destroy the newly formed Grignard reagent. byjus.com
Radical Initiation Pathways in Organomagnesium Compound Synthesis
The formation of Grignard reagents, including this compound, is understood to involve radical intermediates. The mechanism is not a simple insertion of magnesium into the carbon-halogen bond but a more complex process initiated at the surface of the magnesium metal. libretexts.org The initiation step is considered the rate-determining step and is thought to occur at dislocations on the metal surface. libretexts.org
The process begins with a single-electron transfer (SET) from the magnesium metal to the alkyl halide (e.g., methyl chloride). This electron transfer results in the formation of a radical anion, which then fragments to produce a methyl radical (•CH₃) and a chloride anion (Cl⁻). libretexts.orgunp.edu.ar
Initiation Steps:
CH₃Cl + Mg → [CH₃Cl]•⁻ Mg•⁺
[CH₃Cl]•⁻ → •CH₃ + Cl⁻
These steps create the initial radical species necessary for the reaction to proceed. masterorganicchemistry.com Once initiated, the propagation phase of the reaction continues, leading to the formation of the Grignard reagent. While there has been debate, it is generally accepted that radical coupling or disproportionation is a more plausible pathway for byproduct formation than the reaction of the formed Grignard reagent with unreacted alkyl halide. unp.edu.ar The study of the reaction of magnesium with aryl bromides suggests two concurrent reactions: one involving electron transfer between the aryl halide and the metal, and another involving the formation of an aryl radical. libretexts.org
Impact of Impurities and Co-reagents on Reaction Kinetics and Efficiency
Table 1: Effect of Impurities and Co-reagents on Grignard Reactions
| Impurity / Co-reagent | Observed Effect on Reaction | Reference |
|---|---|---|
| Water | Delays reaction initiation; alters thermal release profile. | researchgate.net |
| Magnesium Bromide | Reduces overall reaction velocity; favors addition over reduction. | researchgate.net |
| Alcoholates (reaction products) | Reduce overall reaction velocity; complex alcoholates can favor reduction. | researchgate.net |
| Benzyl alcohol | Can lead to the formation of ester impurities in subsequent steps. | gordon.edu |
The choice of solvent is also critical, with diethyl ether and tetrahydrofuran (THF) being common choices due to their ability to solvate the Grignard reagent and their relative inertness. numberanalytics.com
Innovations in Continuous Flow Synthesis of this compound and Related Species
Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of Grignard reagents, offering enhanced safety, control, and scalability. chimia.chresearchgate.net This approach is particularly advantageous for managing the highly exothermic nature of Grignard reagent formation. gordon.eduresearchgate.net
Microreactor Technologies for Unstable Organomagnesium Intermediates
Microreactors are a key enabling technology in flow chemistry, providing a high surface-area-to-volume ratio that allows for superior heat and mass transfer. wikipedia.org This is crucial for controlling highly exothermic reactions and for handling thermally unstable intermediates that are common in organometallic chemistry. uniba.itresearchgate.net
Research has demonstrated the generation of highly unstable species like chlorothis compound in continuous flow reactors with residence times as short as 2.6 seconds. acs.orgresearchgate.net The rapid mixing and efficient heat dissipation in microreactors prevent decomposition and side reactions, allowing for operations at higher temperatures than in batch reactors (e.g., -10 °C instead of -78 °C). wikipedia.orgacs.org This capability avoids the need for cryogenic conditions, making processes more sustainable and cost-effective. uniba.it The use of microreactors facilitates the generation of short-lived intermediates that can be immediately used in subsequent reaction steps, a concept known as "flash chemistry". researchgate.net
Process Intensification and Scalability in Flow Chemistry
Process intensification refers to the development of cleaner, safer, and more energy-efficient manufacturing processes. researchgate.net Continuous flow synthesis of Grignard reagents is a prime example of process intensification. chimia.chnih.gov By combining the generation of the Grignard reagent and its subsequent reaction into a single, continuous process, many of the hazards and inefficiencies of batch production are eliminated. researchgate.net
This approach offers significant advantages for scalability. Eli Lilly and Company developed a continuous stirred tank reactor (CSTR) system that allows for the continuous formation and reaction of Grignard reagents, substantially reducing reaction impurities and improving process safety. gordon.edu This method led to quantifiable improvements over batch processing.
Table 2: Process Intensification: Batch vs. Continuous Flow for Grignard Synthesis
| Parameter | Batch Process | Continuous Flow Process | Improvement | Reference |
|---|---|---|---|---|
| Magnesium Usage | Standard Stoichiometry | Up to 43% reduction | 43% | gordon.edu |
| Grignard Reagent Stoichiometry | Standard | Up to 10% reduction | 10% | gordon.edu |
| Process Mass Intensity (PMI) | Higher | Up to 30% reduction | 30% | gordon.edu |
| Impurity Formation | ~10% ester byproduct | <1% ester byproduct | >90% reduction | gordon.edu |
The ability to operate at a smaller reaction volume at any given time minimizes risks associated with the accumulation of reactive materials. gordon.edu
Transmetalation Routes to this compound Derivatives
While the direct reaction of an organic halide with magnesium is the most common method for preparing Grignard reagents, alternative routes involving transmetalation are also employed, particularly when the direct method is problematic. wikipedia.org Transmetalation involves the transfer of an organic group from one metal to another.
One important transmetalation method is the halogen-magnesium exchange. In this process, a pre-formed Grignard reagent, such as isopropylmagnesium chloride, is reacted with an organic halide that is more reactive or has functional groups incompatible with direct synthesis. This equilibrium-driven reaction transfers the magnesium to the other organic halide. wikipedia.org
A second route is reductive transmetalation, which can involve reacting magnesium with an organozinc compound. This has been used to create adamantane-based Grignard reagents, which are difficult to synthesize directly. wikipedia.org Grignard reagents are also frequently used as intermediates themselves in transmetalation reactions to create other organometallic compounds, such as dialkylcadmium. wikipedia.org More recent research has explored transmetalation from magnesium-N-heterocyclic carbene (NHC) complexes as a general route to other transition-metal complexes. researchgate.net
Table 3: Examples of Transmetalation Reactions in Organomagnesium Chemistry
| Reactants | Products | Reaction Type | Reference |
|---|---|---|---|
| i-PrMgCl + ArBr | i-PrCl + ArMgBr | Halogen-Mg Exchange | wikipedia.org |
| AdZnBr + Mg | AdMgBr + Zn | Reductive Transmetalation | wikipedia.org |
| 2 RMgX + CdCl₂ | R₂Cd + 2 Mg(X)Cl | Transmetalation to Cadmium | wikipedia.org |
Sophisticated Structural Elucidation and Solution Phase Characterization of Methylmagnesium Chloride Species
Coordination Chemistry and Solvation Phenomena in Methylmagnesium Chloride Solutions
The behavior and reactivity of this compound are profoundly influenced by its interaction with the solvent. Ethereal solvents, in particular, play a crucial role in stabilizing the organomagnesium species through coordination.
In ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center of this compound is typically coordinated by solvent molecules. wikipedia.orgwikipedia.org This solvation is a key factor in the stability and structure of the Grignard reagent in solution. wikipedia.org X-ray crystallography studies of Grignard reagents crystallized from ethereal solutions have revealed that the magnesium atom is generally four-coordinate, adopting a distorted tetrahedral geometry. nih.govlibretexts.org In the case of this compound in THF, the magnesium center is coordinated to the methyl group, the chlorine atom, and two oxygen atoms from THF molecules. wikipedia.org The average bond length between the magnesium and the oxygen of the THF molecules is approximately 2.1 Å. nih.gov This coordination by the solvent stabilizes the magnesium center. unp.edu.ar
The general representation of a solvated monomeric Grignard reagent is RMgXL₂, where L represents the ethereal solvent molecule. wikipedia.orgnih.gov While a tetrahedral geometry is common, five-coordinate magnesium centers have also been observed, particularly when the ligands are not sterically demanding. unp.edu.ar
The increased polarity and solvating power of THF compared to diethyl ether can lead to a more rapid formation of the Grignard reagent. unp.edu.arstackexchange.com The stability of the organomagnesium species is enhanced by the formation of these solvent complexes. The solvent's role is not passive; it is an active participant in the reaction mechanism, influencing the aggregation state and the reactivity of the this compound. researchgate.netacs.org The dynamics of the solvent molecules coordinating to the magnesium center are crucial for the ligand exchange processes that occur in solution. ucl.ac.ukacs.org
The Schlenk Equilibrium and Aggregation States of this compound
This compound solutions are not simply composed of monomeric CH₃MgCl units. Instead, a complex equilibrium, known as the Schlenk equilibrium, exists, involving various aggregated forms. wikipedia.org
The Schlenk equilibrium describes the disproportionation of two molecules of the Grignard reagent (RMgX) into the corresponding dialkylmagnesium compound (R₂Mg) and magnesium halide (MgX₂). wikipedia.org
2 RMgX ⇌ MgR₂ + MgX₂
In the case of this compound, this equilibrium is represented as:
2 CH₃MgCl ⇌ (CH₃)₂Mg + MgCl₂
All of these species can exist in solution and are further solvated by the ether. libretexts.org In addition to this fundamental equilibrium, this compound can also exist in various states of aggregation, including monomeric, dimeric, and higher oligomeric forms. libretexts.orgacs.org In diethyl ether, alkyl magnesium chlorides are predominantly present as dimers. wikipedia.org These dimers often feature halogen bridges between two magnesium centers. nih.gov The extent of aggregation is influenced by factors such as concentration, temperature, and the nature of the solvent. wikipedia.orglibretexts.org For instance, in the more strongly coordinating solvent THF, Grignard reagents tend to be more monomeric compared to in diethyl ether. libretexts.orgacs.org
The various species present in a solution of this compound can be summarized in the following table:
| Species | Formula | Description |
| Monomer | CH₃MgCl | The basic Grignard reagent unit, solvated by ether. |
| Dialkylmagnesium | (CH₃)₂Mg | A product of the Schlenk equilibrium, also solvated. |
| Magnesium Halide | MgCl₂ | The other product of the Schlenk equilibrium, solvated. |
| Dimer | (CH₃MgCl)₂ | An aggregate of two Grignard units, often with halogen bridges. |
| Oligomers | (CH₃MgCl)ₙ | Higher aggregates of the Grignard reagent. |
This interactive table allows for a clear overview of the different forms this compound can take in solution.
The Schlenk equilibrium and the aggregation processes are dynamic, with constant exchange of alkyl groups and halogen atoms between the different magnesium species. researchgate.netnih.gov Computational studies have shown that the energy differences between these various species can be small, suggesting that an ensemble of structures coexists in equilibrium. The solvent plays a critical role in mediating these exchange processes. researchgate.netacs.org For an exchange to occur, the symmetrically solvated dimeric species must evolve into less stable, asymmetrically solvated forms. ucl.ac.uk This highlights the active role of solvent dynamics in facilitating the bond cleavage and formation necessary for ligand exchange. ucl.ac.ukacs.org The halogen-magnesium exchange is a thermodynamically driven process. acs.org
Several spectroscopic techniques are employed to study the complex equilibria of this compound in solution without disturbing the system.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful, non-destructive method for investigating the constitution of Grignard reagents in solution. scispace.com ¹³C NMR spectra can be used to distinguish between CH₃MgCl, (CH₃)₂Mg, and other species present in the Schlenk equilibrium. researchgate.net ²⁵Mg NMR is particularly informative for probing the coordination state of the magnesium atom. nih.gov Temperature-dependent NMR studies can also provide insights into the rates of dynamic exchange processes. harvard.edu
Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can be used to identify and characterize the different species in a Grignard solution. nih.govresearchgate.net The spectra of solutions in THF are often more distinct and interpretable in terms of the Schlenk equilibrium compared to those in diethyl ether. researchgate.net In-line FTIR spectroscopy can be used to monitor the titration of Grignard reagents, allowing for the characterization of the reaction species in situ. nih.gov Raman spectroscopy is also sensitive to the vibrational modes of the magnesium-carbon and magnesium-halogen bonds, providing structural information about the coordination environment of the magnesium center. researchgate.netualberta.ca
X-ray Absorption Spectroscopy (XAS) : XAS is a highly selective and sensitive technique for distinguishing between different organomagnesium species in solution. nih.gov By simulating the X-ray absorption spectra at the magnesium K- and L₁-edges, individual species involved in the Schlenk equilibrium and in reactions can be identified. nih.govresearchgate.net Each species exhibits distinct spectral features that can serve as a fingerprint. nih.gov
These spectroscopic methods provide crucial experimental data that, in conjunction with computational modeling, allows for a detailed understanding of the sophisticated solution-phase behavior of this compound.
Advanced Spectroscopic Characterization Techniques
The intricate nature of this compound in solution, governed by the Schlenk equilibrium, necessitates the use of sophisticated analytical techniques for a comprehensive understanding of its structure, dynamics, and reactivity. The equilibrium involves the interconversion between the parent Grignard reagent (CH₃MgCl) and its corresponding dialkylmagnesium ( (CH₃)₂Mg ) and magnesium halide (MgCl₂) species. Advanced spectroscopic methods provide invaluable insights into the specific species present, their relative concentrations, and their interactions with the solvent.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Solution Structure Determination
X-ray based spectroscopic techniques are powerful tools for probing the elemental composition, electronic state, and local coordination environment of atoms. wikipedia.orgcardiff.ac.uk
X-ray Photoelectron Spectroscopy (XPS) , a surface-sensitive technique, measures the binding energies of core-level electrons to identify the elements present and their chemical states. wikipedia.orgcarleton.edu While primarily used for solid surfaces, XPS can be adapted for the analysis of frozen solutions or residues from evaporated solutions of this compound. By measuring the binding energies of the Mg 1s, C 1s, and Cl 2p photoelectrons, XPS can provide insights into the electronic environment of each element. wikipedia.orgbris.ac.uk Shifts in these binding energies, known as chemical shifts, can help differentiate between the various magnesium species in the Schlenk equilibrium, as the electron density around the magnesium and carbon atoms differs between CH₃MgCl and (CH₃)₂Mg. carleton.edu
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Solvated Complexes and Reaction Monitoring
Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules, providing a "molecular fingerprint" that is highly specific to the compound's structure and bonding. labmanager.com These methods are exceptionally useful for studying solvated complexes of this compound and for real-time monitoring of Grignard reactions. mt.comyoutube.com
Fourier Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational transitions. labmanager.com In-line FTIR has been successfully applied to monitor the concentration of Grignard reagents and to characterize the reaction species. nih.gov The spectrum of a this compound-THF complex can be isolated, allowing for the identification of specific vibrational bands. nih.gov Key vibrational modes include the C-Mg stretch, the Mg-Cl stretch, and vibrations associated with the coordinated solvent molecules. Changes in the position and intensity of these bands provide information on the strength of bonding and the coordination environment of the magnesium center.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mt.com It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, which may be weak or inactive in the IR spectrum. clairet.co.uk For this compound solutions, Raman spectroscopy can be used to identify the vibrational modes of the Mg-C and Mg-Cl bonds. For instance, studies on related magnesium chloride complexes in ether solvents have identified marker bands for specific cationic species, such as [MgCl]⁺ and dimeric structures like [(μ-Cl)₂Mg₂]²⁺, in the far-IR and Raman spectra. sci-hub.se The ability to use fiber-optic probes makes Raman spectroscopy suitable for in-situ monitoring of reaction kinetics and mechanisms involving this compound. researchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Significance |
|---|---|---|---|
| C-Mg Stretch | 450 - 550 | Raman, FTIR | Provides direct information on the carbon-magnesium bond. |
| Mg-Cl Stretch (Terminal) | ~280 - 350 | Far-IR, Raman | Characteristic of the Mg-Cl bond in monomeric species like CH₃MgCl. |
| Mg-Cl Stretch (Bridging) | ~220 - 260 | Far-IR, Raman | Indicates the presence of dimeric or higher-order aggregates with bridging chlorides. |
| Mg-O (Solvent) Stretch | 300 - 450 | Far-IR, Raman | Confirms the coordination of ether solvents (e.g., THF) to the magnesium center. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation and Dynamics
NMR spectroscopy is arguably the most powerful technique for studying the structure and dynamics of Grignard reagents in solution. It provides detailed information on the connectivity and chemical environment of magnetically active nuclei.
¹H and ¹³C NMR are fundamental for characterizing this compound. Due to the rapid exchange between species in the Schlenk equilibrium at room temperature, the observed chemical shifts for the methyl protons and carbon are typically a weighted average of their values in CH₃MgCl and (CH₃)₂Mg.
In ¹H NMR, the methyl protons of this compound in ether solvents typically appear as a sharp singlet at a highly shielded (upfield) position, usually between -1.5 and -2.0 ppm relative to tetramethylsilane (B1202638) (TMS). This significant shielding is a hallmark of the carbanionic character of the methyl group attached to the electropositive magnesium atom. At very low temperatures, the exchange can be slowed, allowing for the observation of separate signals for the different species in solution, such as CH₃MgCl and (CH₃)₂Mg. rsc.org
In ¹³C NMR, the methyl carbon also exhibits a significant upfield shift, appearing in the range of -8 to -16 ppm. researchgate.net This shielding reflects the high electron density on the carbon atom. The exact chemical shift is sensitive to the solvent, concentration, and temperature, as these factors influence the position of the Schlenk equilibrium.
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Observations |
|---|---|---|
| ¹H (CH₃ group) | -1.5 to -2.0 | Highly shielded signal due to the electropositive Mg. Position is a weighted average of species in the Schlenk equilibrium. |
| ¹³C (CH₃ group) | -8 to -16 | Very upfield signal, indicative of high electron density on the carbon atom. |
Two-dimensional (2D) NMR experiments provide correlational data that is crucial for unambiguous structural assignments, especially in complex systems. wikipedia.orglibretexts.org
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to identify direct, one-bond correlations between a proton and a heteronucleus, such as ¹³C. columbia.edulibretexts.org For a solution of this compound, an HSQC experiment would show a single cross-peak correlating the methyl proton signal in the ¹H dimension with the methyl carbon signal in the ¹³C dimension. This confirms that the observed proton and carbon signals originate from the same methyl group.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons over two to four bonds. columbia.edulibretexts.org For the simple this compound species itself, HMBC is of limited use. However, it becomes an indispensable tool for studying the reactions of this compound with organic substrates or for characterizing more complex adducts. It allows for the determination of connectivity between the methyl group of the Grignard reagent and the carbon framework of a reaction product, helping to elucidate reaction mechanisms and product structures.
Crystallographic Studies of this compound Adducts and Complexes
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and coordination geometries in the solid state. While this compound itself is not typically isolated as a solvent-free solid, numerous crystalline adducts with donor solvents, such as tetrahydrofuran (THF), have been characterized.
These studies consistently show that the magnesium atom is coordinated by the solvent molecules. A common and representative structure is the monomeric, tetrahedrally coordinated magnesium complex, CH₃MgCl(THF)₂. wikipedia.org In this structure, the magnesium center is bound to the methyl group, the chlorine atom, and the oxygen atoms of two THF molecules. wikipedia.org The coordination of the solvent molecules is crucial for stabilizing the monomeric Grignard reagent in the solid state. Other more complex structures, including dimeric or polymeric species with bridging chloride or alkyl groups, have also been observed, depending on the solvent, stoichiometry, and crystallization conditions. These crystallographic findings provide a fundamental basis for understanding the probable coordination geometries that exist in solution.
| Parameter | Typical Value | Significance |
|---|---|---|
| Mg-C Bond Length | ~2.1 - 2.2 Å | Defines the primary organometallic bond. |
| Mg-Cl Bond Length | ~2.3 - 2.4 Å | Characterizes the magnesium-halogen bond. |
| Mg-O (THF) Bond Length | ~2.0 - 2.1 Å | Quantifies the stabilizing interaction with the solvent. |
| Coordination Geometry at Mg | Distorted Tetrahedral | Reveals the preferred coordination environment in ethereal solvents. |
| C-Mg-Cl Bond Angle | ~110° - 120° | Describes the relative positions of the core functional groups. |
Elucidating Reaction Mechanisms of Methylmagnesium Chloride in Organic Transformations
Nucleophilic Addition Mechanisms
In many of its transformations, methylmagnesium chloride functions as a potent nucleophile. pearson.comcymitquimica.com The carbon-magnesium bond is highly polarized, rendering the methyl group nucleophilic and capable of attacking electrophilic centers, most notably the carbon atom of a carbonyl group. utexas.edu This reaction leads to the formation of a new carbon-carbon bond and, after workup, yields an alcohol. adichemistry.com Computational studies have revealed that it is not a single species but rather an ensemble of organomagnesium compounds, coexisting in solution due to the Schlenk equilibrium, that can act as competent reagents in the nucleophilic pathway. acs.orguio.noresearchgate.net These species can include monomers like dimethylmagnesium and dimers such as dichloro-bridged magnesium complexes. rsc.orgnih.gov
The nucleophilic addition of this compound to carbonyl compounds is often described by a concerted, four-centered transition state. acs.orgnih.gov This polar mechanism involves the simultaneous formation of a new carbon-carbon bond and a magnesium-oxygen bond. acs.orgnih.gov Density functional theory (DFT) calculations have shown that this transition state arises from the coordination of the carbonyl compound to the magnesium atom(s) of a Grignard reagent, which is often a dimeric species. acs.orgnih.gov
The reaction can proceed through different arrangements, such as a "geminal" pathway where the substrate and the nucleophilic methyl group are coordinated to the same magnesium atom, or a "vicinal" pathway in dimeric species where they are attached to different magnesium centers. acs.orgnih.gov Both pathways feature a similar four-centered transition state structure where the interacting methyl group and the carbonyl carbon are not necessarily bound to the same magnesium atom. acs.orgacs.org This model, involving a cyclic transition state, is characteristic of non-allylic Grignard reagents like this compound. nih.gov
| Transition State Model | Description | Key Structural Feature | Supporting Evidence |
|---|---|---|---|
| Four-Centered Polar Mechanism | A concerted process involving the simultaneous formation of C-C and O-Mg bonds. acs.orgnih.gov | A cyclic, four-membered ring involving Mg, O, C (carbonyl), and C (methyl). acs.orgacs.org | DFT calculations on reactions with formaldehyde (B43269). acs.orgnih.gov |
| Geminal Pathway | The substrate and nucleophile are coordinated to the same Mg atom in a monomeric or dimeric species. nih.gov | Requires coordination of a solvent molecule to stabilize the transition state. rsc.org | Ab initio molecular dynamics (AIMD) simulations. acs.orgresearchgate.net |
| Vicinal Pathway | The substrate and nucleophile are coordinated to adjacent Mg atoms in a dinuclear complex. nih.gov | The substrate bridges the two Mg centers, bringing it close to the nucleophile. operachem.com | AIMD simulations identify this as a highly reactive pathway. acs.orguio.no |
The coordination of the electrophilic substrate to the magnesium center is a critical prerequisite for the nucleophilic addition to occur. acs.orgoperachem.com In a typical ethereal solvent like tetrahydrofuran (B95107) (THF), the reaction is initiated by the replacement of a coordinated solvent molecule by the substrate molecule. acs.orguio.no This coordination activates the carbonyl group, increasing its electrophilicity. uio.no
In dinuclear magnesium complexes, the substrate and the nucleophilic methyl group can bind to different magnesium atoms. acs.orguio.noacademie-sciences.fr The solvent plays a dynamic and essential role, not merely acting as a medium but as a reactant that influences the flexibility of the organomagnesium complex. uio.norsc.org This flexibility, assisted by the dynamic coordination and de-coordination of solvent molecules, facilitates the necessary structural rearrangements to bring the substrate and the nucleophile into close proximity for reaction. uio.nonih.gov For instance, in the most reactive dinuclear species, the substrate (e.g., acetaldehyde) coordinates to one magnesium center while the methyl group is attached to the other, with the transition state involving the substrate bridging both magnesium atoms. academie-sciences.fr
The addition of this compound to chiral carbonyl compounds, particularly aldehydes and ketones with a stereocenter alpha to the carbonyl group, can produce diastereomeric products. numberanalytics.com The stereochemical outcome is predictable in many cases using established models such as Cram's rule and the Felkin-Anh model, which analyze the steric and electronic interactions in the transition state. academie-sciences.frnumberanalytics.com
The diastereoselectivity of the reaction is often high and can be rationalized by the proposed four-centered transition state, where chelation control can play a significant role. acs.org However, the choice of halide in the Grignard reagent can influence the diastereomeric ratio. For example, in certain cyclization reactions, methylmagnesium bromide was found to provide superior diastereoselectivity compared to this compound (15:1 vs. 10:1 dr). This difference is attributed to the weaker coordinating ability of the bromide ion, which enhances the nucleophilic attack. It is important to note that for some classes of substrates, such as those that react with allylmagnesium reagents, these traditional models may fail to predict the correct stereochemical outcome. nih.gov
Single Electron Transfer (SET) Mechanisms in this compound Reactions
An alternative mechanistic pathway for Grignard reactions is the single electron transfer (SET) mechanism, which competes with the polar nucleophilic addition. acs.orguio.no This pathway involves the transfer of a single electron from the Grignard reagent to the substrate, leading to the formation of radical intermediates. acs.orgoperachem.comscribd.com
The SET mechanism is initiated by the homolytic cleavage of the carbon-magnesium bond. acs.orgoperachem.com This bond scission does not occur spontaneously in a solution of the Grignard reagent but is induced by the coordination of a substrate that has a low-lying empty π* orbital. acs.orguio.no This process generates a methyl radical (CH₃•) and a magnesium-containing radical species. operachem.com The formation of free alkyl radicals has been confirmed as an intermediate step in the principal reaction pathway for the formation of Grignard reagents themselves. harvard.edu
Once formed, the highly reactive methyl radical can then attack the electrophilic carbonyl group of the substrate radical anion, which was formed by the initial electron transfer. operachem.com This recombination step ultimately leads to the formation of the final addition product. nih.gov
The balance between the nucleophilic (polar) and SET pathways is governed by several factors, primarily the electronic properties of the substrate and steric effects. acs.orgnih.govoperachem.com
Substrate Reduction Potential: The propensity for a reaction to proceed via an SET mechanism is strongly correlated with the reduction potential of the substrate. researchgate.netoperachem.com Substrates with low reduction potentials, such as aromatic and conjugated ketones like benzophenone (B1666685) and fluorenone, are more likely to accept an electron, thus favoring the SET pathway. acs.orgrsc.orgnih.gov Conversely, reactions with aliphatic aldehydes and ketones generally proceed via the concerted, two-electron nucleophilic addition pathway. rsc.orgoperachem.comnih.gov
Steric Effects: Steric hindrance can significantly influence the reaction mechanism. operachem.com Bulky substituents on either the Grignard reagent or the carbonyl substrate can sterically disfavor the highly organized four-centered transition state required for nucleophilic addition. acs.orgnih.gov This steric congestion can block the C-C bond formation in the polar mechanism, making the SET pathway, which involves the formation of a less sterically demanding diradical intermediate, more competitive. acs.orgnih.gov For example, the reaction of the sterically hindered tert-butylmagnesium chloride with ketones shows a greater tendency to proceed via SET compared to less hindered primary alkylmagnesium reagents. nih.govnih.gov
| Factor | Favors Polar (Nucleophilic) Pathway | Favors SET Pathway | Rationale |
|---|---|---|---|
| Substrate Type | Aliphatic aldehydes & ketones (e.g., acetaldehyde) operachem.comnih.gov | Aromatic/conjugated ketones (e.g., fluorenone, benzophenone) acs.orgoperachem.com | Aromatic/conjugated systems have lower reduction potentials, facilitating electron acceptance. researchgate.net |
| Steric Hindrance | Less hindered reagents (e.g., this compound) and substrates. nih.govnih.gov | Bulky reagents (e.g., tert-butylmagnesium chloride) or substrates. acs.orgnih.govoperachem.com | Steric bulk destabilizes the ordered transition state of the polar mechanism. nih.gov |
Chiral Grignard Reagents as Mechanistic Probes for Homolytic vs. Heterolytic Cleavage
The cleavage of the carbon-magnesium bond in a Grignard reagent can occur through two primary pathways: a polar, heterolytic cleavage resulting in a carbanion and a magnesium cation, or a radical, homolytic cleavage that generates an alkyl radical and a magnesium-centered radical. acs.orguio.no Distinguishing between these mechanisms is crucial for understanding and predicting reaction outcomes. Chiral Grignard reagents, where the magnesium-bearing carbon is a stereocenter, have proven to be invaluable probes for this purpose. u-tokyo.ac.jp
The underlying principle is that a reaction proceeding through a polar (heterolytic) mechanism is expected to occur with either retention or inversion of the stereocenter's configuration. u-tokyo.ac.jp In contrast, a single-electron transfer (SET) mechanism, which involves the formation of a transient alkyl radical via homolytic cleavage, would lead to rapid racemization of the stereocenter. u-tokyo.ac.jp Consequently, the stereochemical outcome of the product provides a clear indication of the dominant reaction pathway.
Studies have demonstrated this dichotomy effectively. For instance, chiral secondary Grignard reagents were found to react with benzophenone, a ketone with a low reduction potential, primarily through a radical mechanism, resulting in a largely racemized product. acs.orguio.nou-tokyo.ac.jp However, when the same chiral Grignard reagent reacts with benzaldehyde, the reaction proceeds predominantly through a nucleophilic addition (polar mechanism), with the product retaining its stereochemical integrity. acs.orguio.no This indicates that the substrate's nature, specifically its reduction potential, can dictate the cleavage pathway of the C-Mg bond. acs.orgacs.org
Mechanistic Studies of Specific Reaction Classes
The versatility of this compound is evident in its reactivity across a range of functional groups. The following subsections detail the mechanistic understanding of its reactions with key classes of organic compounds.
Addition to Carbonyl Compounds: Aldehydes, Ketones, and Esters
The addition of this compound to carbonyl compounds is a cornerstone of carbon-carbon bond formation. alfredstate.edu The reaction with aldehydes and ketones generally proceeds via a nucleophilic addition mechanism to produce secondary and tertiary alcohols, respectively, after an acidic workup. acs.orgvt.edu
The mechanism is initiated by the coordination of the magnesium atom to the carbonyl oxygen, which functions as a Lewis acid-base interaction. rug.nlresearchgate.net This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. The nucleophilic methyl group from the Grignard reagent then attacks the electrophilic carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. leah4sci.com This intermediate is subsequently protonated during aqueous workup to yield the final alcohol product. uio.no While the polar mechanism is common, for sterically hindered ketones, a single-electron transfer (SET) mechanism may compete, leading to side products. acs.org
The reaction with esters also involves nucleophilic addition but with a key difference: two equivalents of the Grignard reagent are consumed to produce a tertiary alcohol. uio.no The initial nucleophilic attack forms a tetrahedral intermediate which then collapses, expelling an alkoxide leaving group to form a ketone. This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent via the same nucleophilic addition mechanism described for ketones, ultimately yielding a tertiary alcohol after workup.
| Carbonyl Substrate | Initial Product (before workup) | Final Product (after workup) | Equivalents of MeMgCl |
| Aldehyde | Magnesium Alkoxide | Secondary Alcohol | 1 |
| Ketone | Magnesium Alkoxide | Tertiary Alcohol | 1 |
| Ester | Magnesium Alkoxide (from ketone intermediate) | Tertiary Alcohol | 2 |
Reactions with Nitriles: Formation of Imines and Subsequent Hydrolysis to Ketones
This compound reacts with nitriles to produce ketones following hydrolysis. The mechanism commences with the nucleophilic attack of the methyl group on the electrophilic carbon of the nitrile. This addition breaks the carbon-nitrogen pi bond and forms an intermediate imine anion (a salt of an imine). u-tokyo.ac.jp
This negatively charged imine intermediate is stable and does not react with a second equivalent of the Grignard reagent, as this would result in a highly unstable species with a double negative charge on the nitrogen. uio.noacs.org The reaction is therefore quenched by the addition of aqueous acid. Protonation of the imine anion yields a neutral imine, which is then hydrolyzed under the acidic conditions. The hydrolysis proceeds through protonation of the imine nitrogen, followed by the addition of water to the iminium ion and subsequent elimination of ammonia (B1221849) to afford the final ketone product.
Deprotonation Reactions: Acting as a Non-Nucleophilic Base
While renowned for its nucleophilicity, this compound can also function as a strong base. uio.no This is particularly useful in situations where a non-nucleophilic base is required to avoid unwanted side reactions. For instance, it can deprotonate substrates with acidic protons, such as those adjacent to a nitrile group (α-protons).
In a surprising and efficient application, this compound, when used in conjunction with a catalytic amount of an amine mediator, acts as a non-nucleophilic base to deprotonate the carbon alpha to a nitrile. This generates a carbanion that can then participate in subsequent alkylation reactions, allowing for the synthesis of tertiary and quaternary nitriles. This method presents a significant advantage over traditional bases like lithium diisopropylamide (LDA), offering a greener and more industrially applicable process. The Grignard reagent's role as a base is also observed in its reaction with highly acidic substrates like 1,3-diketones, where it simply deprotonates the compound to give an enolate anion.
Transmetalation Reactions (e.g., with Main Group and Transition Metal Halides)
This compound is a valuable reagent for transmetalation, a process where the methyl group is transferred from magnesium to another metal or metalloid. This reaction is widely used to generate other organometallic reagents. For example, it reacts with cadmium chloride (CdCl₂) to produce dimethylcadmium (B1197958) and magnesium chloride.
2 CH₃MgCl + CdCl₂ → (CH₃)₂Cd + 2 MgCl₂
These transmetalation reactions are crucial in various catalytic cross-coupling reactions. The stereochemical course of transmetalation can be complex. For instance, transmetalation of a chiral Grignard reagent to copper(I) cyanide can lead to racemization, suggesting a SET mechanism is involved. u-tokyo.ac.jp In contrast, transmetalation to other metals may proceed with retention of configuration. u-tokyo.ac.jp The reaction of organomagnesium halides with transition metal halides like Cp₂ZrCl₂ is another important application, finding use in both organic and organometallic synthesis.
Solvent Effects on this compound Reaction Mechanisms
The choice of solvent is critical in Grignard reactions, as it profoundly influences the reagent's structure, stability, and reactivity. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are essential. They solvate the magnesium center through their lone pair electrons, forming a stabilizing complex. vt.edurug.nl This solvation is not merely a passive effect; the solvent is a direct and key player in the reaction mechanism.
This compound exists in solution as a complex equilibrium of various species, including the monomer (CH₃MgCl), the dimer, and the Schlenk equilibrium products, dimethylmagnesium (Mg(CH₃)₂) and magnesium chloride (MgCl₂). The solvent dynamics control this equilibrium.
Strategic Applications of Methylmagnesium Chloride in Complex Organic Synthesis
Carbon-Carbon Bond Formation: A Cornerstone of Modern Synthesisatomfair.comwikipedia.org
The formation of new carbon-carbon bonds is fundamental to the assembly of complex organic molecules. Methylmagnesium chloride excels in this capacity, acting as a synthetic equivalent of a methyl carbanion (CH₃⁻) that readily attacks electrophilic carbon centers. atomfair.compearson.com This reactivity is harnessed in numerous synthetic strategies to build molecular complexity from simpler precursors. wikipedia.org
Synthesis of Variously Substituted Alcohols from Carbonyl Electrophilesnbinno.com
One of the most significant applications of this compound is its reaction with carbonyl compounds to produce alcohols. nbinno.comlibretexts.org The reaction proceeds via the nucleophilic addition of the methyl group to the electrophilic carbonyl carbon. organic-chemistry.orgorganicchemistrytutor.com The type of alcohol formed is dependent on the nature of the carbonyl substrate. libretexts.org
Primary Alcohols: Reaction with formaldehyde (B43269) yields primary alcohols. libretexts.orgorganic-chemistry.org
Secondary Alcohols: Aldehydes react with this compound to form secondary alcohols. libretexts.orgorganic-chemistry.org
Tertiary Alcohols: Ketones undergo addition to produce tertiary alcohols. libretexts.orgorganic-chemistry.org Furthermore, esters react with two equivalents of a Grignard reagent to yield tertiary alcohols where two of the alkyl groups are identical and originate from the Grignard reagent. libretexts.orgorganic-chemistry.orgorganicchemistrytutor.com
The general transformation is outlined in the table below.
| Carbonyl Substrate | General Structure | Product after Reaction with CH₃MgCl and Acidic Workup | Alcohol Type |
| Formaldehyde | H₂C=O | CH₃CH₂OH (Ethanol) | Primary |
| Aldehyde | RCHO | RCH(OH)CH₃ | Secondary |
| Ketone | RCOR' | RR'C(OH)CH₃ | Tertiary |
| Ester | RCOOR' | R(CH₃)₂COH | Tertiary |
Table 1: Synthesis of Alcohols from Carbonyl Compounds using this compound.
Formation of Ketones from Nitriles via Grignard Addition
This compound provides an effective route for the synthesis of ketones from nitriles. libretexts.orglibretexts.org The reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group. vaia.comucalgary.ca This addition leads to the formation of an intermediate imine salt. libretexts.orgucalgary.ca Crucially, this intermediate is unreactive toward a second equivalent of the Grignard reagent. Subsequent hydrolysis of the imine salt in a separate workup step furnishes the desired ketone. libretexts.orglibretexts.orgucalgary.ca This prevents the over-addition that can be problematic in reactions with other carbonyl derivatives like esters. ucalgary.ca
The general reaction sequence is as follows:
Nucleophilic Addition: R-C≡N + CH₃MgCl → [R(CH₃)C=N-MgCl] (Imine salt intermediate)
Hydrolysis: [R(CH₃)C=N-MgCl] + H₃O⁺ → R-C(=O)-CH₃ + Mg²⁺ + Cl⁻ + NH₄⁺
| Nitrile Substrate | Grignard Reagent | Final Ketone Product |
| Acetonitrile (CH₃CN) | CH₃MgCl | Acetone (Propanone) |
| Benzonitrile (C₆H₅CN) | CH₃MgCl | Acetophenone |
| Propanenitrile (CH₃CH₂CN) | CH₃MgCl | 2-Butanone |
Table 2: Examples of Ketone Synthesis from Nitriles. libretexts.orglibretexts.orgvaia.com
Construction of Complex Molecular Architectures (e.g., Natural Products, Pharmaceutical Intermediates)atomfair.com
The reliability of this compound in forming C-C bonds makes it an indispensable reagent in the multistep synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). atomfair.comguidechem.com It is widely employed to introduce methyl groups, which can be critical for modulating the biological activity and pharmacokinetic properties of a drug molecule. guidechem.com For instance, it is a key reagent in the synthesis of various heterocyclic drugs and quinolone antibiotics. guidechem.com Its industrial applications include the synthesis of Tamoxifen, a medication used to treat breast cancer. byjus.com It has also been utilized in synthetic routes toward potential inhibitors of methionine aminopeptidase (B13392206) 2 (MetAP2), which are of interest in drug development. orgsyn.org
| Application Area | Example Molecule/Intermediate | Role of this compound |
| Pharmaceutical Synthesis | Tamoxifen | Used in a key C-C bond-forming step. byjus.com |
| Pharmaceutical Synthesis | Quinolone Antibiotics | Serves as an important raw material or intermediate. guidechem.com |
| Drug Development | Intermediates for MetAP2 Inhibitors | Used for magnesiation and subsequent reaction. orgsyn.org |
Table 3: Selected Applications of this compound in Complex Synthesis.
Functional Group Transformations and Methylation Reactionsfreehoochem.com
Beyond its primary role in C-C bond formation, this compound is a quintessential methylation reagent, enabling the introduction of a methyl (CH₃) group onto various substrates. freehoochem.com This capability is a specific subset of functional group transformations. While often used as a nucleophile, its strong basicity can also be exploited. acs.org In certain contexts, this compound can function as a non-nucleophilic base to deprotonate carbon atoms, such as those adjacent to nitrile groups, facilitating subsequent alkylation reactions. acs.orgresearchgate.net This dual reactivity as both a potent nucleophile and a strong base expands its utility in sophisticated synthetic plans.
Reactions with Heteroatom-Containing Substrates
The nucleophilicity of this compound is not limited to carbon electrophiles; it also readily reacts with various heteroatoms, providing pathways to organophosphorus, organosilicon, and other organometallic compounds.
Organophosphorus Compound Synthesis (e.g., Tertiary Phosphines from Halophosphines)
A classic and widely utilized method for the synthesis of tertiary phosphines involves the reaction of halophosphines, particularly chlorophosphines, with Grignard reagents. google.comrsc.org this compound serves as an effective methyl source in these reactions, displacing halide ions from the phosphorus center to form a new phosphorus-carbon bond. This nucleophilic substitution reaction is a general and convenient route to a diverse range of tertiary phosphines, which are important as ligands in catalysis and as reagents in organic synthesis. google.comrsc.orgmdpi.com
| Halophosphine Substrate | Product with this compound |
| Chlorodiphenylphosphine (Ph₂PCl) | Methyldiphenylphosphine (Ph₂PMe) mdpi.com |
| Dichlorophenylphosphine (PhPCl₂) | Dimethylphenylphosphine (PhPMe₂) |
| Phosphorus trichloride (B1173362) (PCl₃) | Trimethylphosphine (PMe₃) |
Table 4: Synthesis of Tertiary Phosphines using this compound.
Carboxylation Reactions with Carbon Dioxide
The reaction of Grignard reagents, such as this compound, with carbon dioxide is a well-established method for the formation of carboxylic acids. google.com This process, known as carboxylation, involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of CO2. The initial product is a magnesium carboxylate salt, which upon subsequent acidic workup, yields the corresponding carboxylic acid.
While the fundamental reaction is straightforward, its application in complex synthesis requires careful control of reaction conditions to maximize yield and minimize side reactions. The exothermicity of the reaction necessitates effective temperature management to prevent the degradation of thermally sensitive substrates and reagents. google.com Innovations in this area include the use of liquid carbon dioxide, which can also act as a coolant to maintain controlled temperatures. google.com
Recent research has also focused on the catalytic direct carboxylation of hydrocarbons using CO2, a challenging but highly desirable transformation. chemrxiv.org Some rhodium-catalyzed systems have been investigated for the carboxylation of aromatic C-H bonds, where a methylating agent is required to regenerate the active catalyst. rsc.org While reagents like methylaluminum are often chosen to avoid direct reaction with CO2, this highlights the ongoing efforts to integrate reagents like this compound into novel catalytic cycles for carboxylation. rsc.org
Advanced Synthetic Methodologies Employing this compound
The Kulinkovich-de Meijere reaction is a powerful modification of the original Kulinkovich reaction, enabling the synthesis of cyclopropylamines from N,N-dialkylamides. organic-chemistry.org This transformation utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide, to generate a titanacyclopropane intermediate. organic-chemistry.orgwikipedia.org
While the classic Kulinkovich reaction often employs Grignard reagents with β-hydrogens like ethylmagnesium bromide, variations of the de Meijere modification can involve this compound. wikipedia.orgnamiki-s.co.jp In some procedures, methyltitanium triisopropoxide, which can be prepared in situ, is used. organic-chemistry.org The reaction proceeds through the formation of an initial titanacyclopropane, which then reacts with the amide. Unlike the reaction with esters, the intermediate oxatitanacyclopentane derived from an amide undergoes ring-opening to an iminium-titanium oxide inner salt, which then cyclizes to form the cyclopropylamine (B47189) product. organic-chemistry.org The use of this compound in conjunction with other Grignard reagents or as a precursor to a titanium reagent showcases its integration into these advanced cyclopropanation methodologies. namiki-s.co.jpnamiki-s.co.jp
This compound, typically known as a nucleophile, can also function effectively as a non-nucleophilic base for the deprotonation of sp3-hybridized carbon centers. researchgate.net This is particularly useful for the deprotonation of carbons adjacent to activating groups like nitriles, enabling subsequent alkylation reactions. researchgate.net
Recent studies have demonstrated the surprising efficiency of this compound in this role, often in conjunction with a catalytic amount of an amine mediator. researchgate.net This methodology has been successfully applied to the alkylation of a variety of nitriles to form tertiary and even quaternary carbon centers. researchgate.net A significant advantage of this "MeMgCl process" is its operational simplicity, allowing reactions to be conducted at room temperature, which is a notable improvement over traditional strong bases like lithium diisopropylamide (LDA) that often require cryogenic temperatures. researchgate.net
The process has been shown to be effective for the functionalization of both methine and methylene (B1212753) carbons alpha to a nitrile group. researchgate.net For instance, cyclohexanecarbonitrile (B123593) can be successfully deprotonated and alkylated in high yield. researchgate.net This method provides a more cost-effective and environmentally benign alternative to lithium-based reagents. researchgate.net
| Parameter | This compound Method | Traditional LDA Method |
| Temperature | Room Temperature | Sub-zero temperatures required |
| Base | Non-nucleophilic (with amine catalyst) | Strong, non-nucleophilic |
| Cost | More cost-effective | More expensive |
| Environmental Impact | Magnesium presents fewer issues | Lithium has greater environmental concerns |
The reactivity of this compound allows for its incorporation into complex multi-component reactions (MCRs) and tandem or cascade sequences, which enhance synthetic efficiency by forming multiple bonds in a single operation.
In the realm of MCRs, Grignard reagents are fundamental building blocks. For example, a one-flask, four-component coupling has been developed for the asymmetric synthesis of β-hydroxy ketones. nih.gov In this sequence, an organozinc reagent undergoes conjugate addition to an enone, and the resulting zinc enolate is activated for subsequent reactions. While the initial report uses methyllithium (B1224462) for activation, it was found that methylmagnesium bromide could also be used to improve the yield of the four-component coupling product, which involves the formation of three C-C bonds and three contiguous stereocenters. nih.gov This highlights the potential for this compound to act as a key reagent in such complex transformations.
Tandem processes often rely on a sequence of reactions where the product of one step becomes the substrate for the next. This compound can initiate such a cascade. For instance, its addition to a suitable substrate could be followed by an intramolecular cyclization or rearrangement, all orchestrated within a single pot.
Asymmetric Synthesis and Chiral Induction with this compound
Achieving stereocontrol is a central goal in modern organic synthesis. This compound can be a key participant in asymmetric transformations, where its addition to a prochiral substrate is directed by a chiral influence to produce an excess of one enantiomer or diastereomer. msu.eduacs.org
One major strategy involves the diastereoselective addition of this compound to substrates containing a chiral auxiliary. N-tert-butanesulfinimines have emerged as highly effective chiral auxiliaries. researchgate.net The addition of organometallic reagents, including Grignard reagents, to chiral N-tert-butanesulfinyl imines proceeds with high diastereoselectivity, allowing for the synthesis of chiral amines after removal of the auxiliary. researchgate.net A notable feature is the ability to achieve a switch in diastereoselectivity by changing the organometallic reagent or solvent, enabling the synthesis of both enantiomers of the target amine from the same chiral starting material. researchgate.net
Furthermore, this compound is used in the synthesis of chiral molecules that are themselves catalysts or key intermediates. For instance, in the synthesis of a leukotriene antagonist, a novel reagent prepared in situ from this compound and lithium hexamethyldisilazide was used to convert a methyl ester to a methyl ketone without causing racemization at a nearby stereocenter. scispace.comunits.it This demonstrates the reagent's utility in complex synthetic pathways where the preservation of chirality is paramount. The development of chiral catalysts that can mediate the addition of simple nucleophiles like the methyl group from this compound to prochiral electrophiles remains an active area of research, promising even more direct and efficient routes to enantiomerically enriched compounds. acs.org
Frontier Theoretical and Computational Studies on Methylmagnesium Chloride Reactivity and Structure
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations offer a molecular-level understanding of the intrinsic properties of methylmagnesium chloride. These studies dissect the electronic environment and the nature of the chemical bonds within the molecule and its various aggregated and solvated forms.
Ab initio molecular orbital theory, which solves the electronic Schrödinger equation without empirical parameters, has been a foundational method for studying this compound. wiley.com These calculations are crucial for determining fundamental properties such as equilibrium geometries, transition state structures, and vibrational frequencies. rasayanjournal.co.in Early applications focused on unsolvated, gas-phase species to understand the intrinsic Mg-C and Mg-Cl bonding characteristics, free from solvent perturbations. rasayanjournal.co.in
Studies have employed various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and configuration interaction (CISD), to investigate the molecule's properties. rasayanjournal.co.indtic.mil For instance, calculations on HMgF, a related model system, showed that including electron correlation (e.g., at the MP2 or CISD level) is critical for accurately predicting molecular properties like the dipole moment. dtic.mil Such studies establish that while simpler models can provide initial insights, higher-level basis sets and correlation corrections are necessary for quantitative accuracy. dtic.mil The application of these methods provides a baseline for understanding the geometric and electronic properties before considering more complex phenomena like solvation and aggregation. wiley.comresearchgate.net
Density Functional Theory (DFT) has become a widely used method for investigating the reactivity of this compound due to its favorable balance of computational cost and accuracy. imperial.ac.uknih.gov DFT is used to explore potential energy surfaces, locating energy minima corresponding to stable reactants, products, and intermediates, as well as first-order saddle points that represent transition states. libretexts.orgresearchgate.net
Below is a table of selected bond lengths for this compound and related species calculated using DFT methods.
| Species | Bond | Calculated Bond Length (Å) | Method/Basis Set | Reference |
|---|---|---|---|---|
| CH₃MgCl(THF)₂ (Monomer) | Mg-C | ~2.1 | Electronic Structure Methods | diva-portal.org |
| CH₃MgCl(THF)₂ (Monomer) | Mg-Cl | 2.38 | Electronic Structure Methods | diva-portal.org |
| CH₃MgCl(THF)₂ (Monomer) | Mg-O(THF) | ~2.1 | Electronic Structure Methods | diva-portal.org |
| (CH₃)₂Mg(THF)₂ (Monomer) | Mg-C | ~2.1 | Electronic Structure Methods | diva-portal.org |
| Cyclopentanone-CH₃MgCl Adduct (TS) | C-O | 1.291 | B3LYP/6-311G | psu.eduresearchgate.net |
| Cyclohexanone-CH₃MgCl Adduct (TS) | C-O | 1.295 | B3LYP/6-311G | psu.eduresearchgate.net |
To gain deeper insight into the nature of chemical bonding in this compound, researchers employ analysis methods like Generalized Valence Bond (GVB) and Natural Bond Orbital (NBO). acs.orgxmu.edu.cn The GVB method provides a quantum mechanical description that closely aligns with the classical valence bond picture of localized bonds and lone pairs. acs.org Studies using GVB have analyzed the Mg-C bond, revealing its covalent and ionic character and how it is influenced by the halogen and solvent molecules. acs.org
NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a localized Lewis-like structure of one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.dewisc.edu This allows for a quantitative analysis of electron density distribution, atomic charges, and donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net For this compound and its aggregates, NBO analysis helps to characterize the hybridization of atomic orbitals and the polarity of the Mg-C and Mg-Cl bonds. acs.orgresearchgate.net The analysis of donor-acceptor interactions reveals delocalization effects, such as the interaction of the nitrogen lone pair with vicinal C-H antibonds in methylamine, which stabilize the molecule. wisc.edu This type of analysis is crucial for understanding the electronic factors that govern the structure and reactivity of Grignard reagents. aiu.edu
The table below summarizes key concepts from NBO analysis.
| NBO Concept | Description | Application to CH₃MgCl |
|---|---|---|
| Natural Atomic Orbitals (NAOs) | Basis orbitals used to describe the electron density around each atom. uni-muenchen.de | Used to determine atomic charges and hybridization in the Mg, C, and Cl atoms. researchgate.net |
| Natural Hybrid Orbitals (NHOs) | Orbitals describing the directed valence of an atom in a bond. uni-muenchen.de | Characterizes the hybridization (e.g., sp³) of the carbon and magnesium orbitals forming the Mg-C bond. |
| Natural Bond Orbitals (NBOs) | Localized two-center (bond) or one-center (lone pair) orbitals representing the Lewis structure. uni-muenchen.de | Identifies the Mg-C and Mg-Cl bonds and lone pairs on the chlorine atom, quantifying their electron occupancy. |
| Donor-Acceptor Interactions (E(2)) | Second-order perturbation energy that quantifies the stabilization from electron delocalization between a filled (donor) NBO and a vacant (acceptor) NBO. researchgate.net | Measures the electronic delocalization, such as from the chloride lone pairs to antibonding orbitals, which influences the stability and reactivity of the complex. |
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations provide static pictures of molecules, molecular dynamics (MD) simulations are essential for understanding their dynamic behavior in solution. chemrxiv.orgrepec.org For this compound, MD simulations are key to unraveling the complexities of the Schlenk equilibrium and the role of the solvent.
Ab initio molecular dynamics (AIMD) is a powerful simulation technique where the forces acting on the atoms are calculated "on the fly" using quantum mechanics (typically DFT). acs.org This avoids the need for pre-parameterized force fields and allows for the simulation of chemical processes involving bond breaking and formation. nih.gov
AIMD simulations have been extensively applied to study this compound in ethereal solvents like tetrahydrofuran (B95107) (THF). acs.orgacs.org These simulations have shown that the magnesium centers in both monomeric and dimeric species can coordinate a variable number of solvent molecules, typically ranging from two to four. researchgate.netacs.org This flexible coordination is a critical aspect of the Schlenk equilibrium. acs.org Furthermore, AIMD has been used to model the ligand exchange process, demonstrating that the interchange of methyl and chloride groups between magnesium centers is directly coupled to changes in the solvation number. acs.orguio.no The simulations reveal that ligand transfer often occurs from a more solvated, pentacoordinated magnesium atom, highlighting the active role of solvent dynamics in facilitating the reaction. acs.orguio.no
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. researchgate.netwayne.edu Minima on the PES correspond to stable chemical species, while saddle points represent transition states connecting them. libretexts.org By mapping the PES, chemists can identify the lowest energy reaction pathways. wayne.edu
In solution, it is more accurate to consider the Free Energy Surface (FES), which includes the effects of temperature and entropy, often calculated using enhanced sampling techniques like metadynamics coupled with AIMD. acs.org For the Schlenk equilibrium of this compound, FES calculations have been used to map the transformation of CH₃MgCl into Mg(CH₃)₂ and MgCl₂. acs.org These studies reveal a complex landscape with multiple interconnected free-energy minima corresponding to different solvated monomeric and dimeric species. acs.org The energy differences between these various species are often small (less than 5 kcal/mol), indicating that an ensemble of species coexists in equilibrium. researchgate.net The FES provides crucial data, such as activation free energies, for understanding the kinetics and thermodynamics of ligand exchange and aggregation processes in solution. acs.orgresearchgate.net
The following table presents representative activation energies for reactions involving Grignard reagents, as determined by computational methods.
| Reacting System | Reaction Type | Calculated Activation Energy (ΔA‡) (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| Mg(CH₃)₂(fluorenone)(THF) | Nucleophilic Addition | 14.5 ± 1.2 | AIMD | acs.org |
| Dimeric CH₃MgCl + Acetaldehyde | Nucleophilic Addition | ~13.0 | AIMD/Metadynamics | acs.org |
| CH₃MgCl Dimerization | Dimer Formation | 4.9 (Endoergic) | Static DFT Calculations | acs.org |
Computational Elucidation of Reaction Mechanisms
Transition State Characterization and Activation Energy Calculations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of reactions involving this compound. acs.orgnih.gov By modeling the potential energy surface of a reaction, researchers can identify and characterize the transition state (TS), the highest energy point along the reaction coordinate, which is crucial for understanding reaction kinetics.
The addition of Grignard reagents to carbonyl compounds has been a subject of extensive computational study. For the reaction of this compound with formaldehyde (B43269) in dimethyl ether, a four-membered ring transition state has been proposed, indicative of a [2+2] cycloaddition-like mechanism. acs.orgmit.edu This concerted mechanism involves the simultaneous formation of the new carbon-carbon bond and the oxygen-magnesium bond. acs.org The structure of this transition state reveals a key interaction between the alkyl group of the Grignard reagent and the carbonyl carbon, leading to C-C bond formation. acs.orgresearchgate.net
Ab initio molecular dynamics simulations have further refined our understanding by incorporating the dynamic role of the solvent, such as tetrahydrofuran (THF). uio.noacs.org These studies have shown that various organomagnesium species present due to the Schlenk equilibrium are all competent reagents, with a relatively narrow range of activation energies. academie-sciences.fracs.org For instance, in the reaction with acetaldehyde, the activation free energies (ΔA‡) for different mononuclear and dinuclear species were calculated. acs.org The most reactive species was found to be a dinuclear complex where the substrate and nucleophile bind to different magnesium centers, along with the mononuclear dimethyl magnesium. academie-sciences.fracs.org
The activation energy for the C-C bond formation in the most solvated dinuclear complex (Fvic) was found to be approximately 4.8 kcal/mol, the lowest among the species studied. acs.org In contrast, the geminal pathway involving mononuclear Mg(CH₃)₂ (Bgem) has a slightly higher activation energy of 6.5 ± 0.7 kcal/mol. acs.org These computational findings highlight that the reaction can proceed through multiple parallel pathways involving different Grignard species. acs.org
| Reacting Species (pathway) | Substrate | Activation Energy (ΔA‡, kcal/mol) | Computational Method |
| Dinuclear Complex (Fvic) | Acetaldehyde | ~4.8 | Ab initio MD |
| Mononuclear Mg(CH₃)₂ (Bgem) | Acetaldehyde | 6.5 ± 0.7 | Ab initio MD |
| Mononuclear CH₃MgCl (Agem) | Acetaldehyde | 8.7 ± 0.8 | Ab initio MD |
| Mononuclear Mg(CH₃)₂ | Fluorenone | 14.5 ± 1.2 | Ab initio MD |
Understanding Selectivity and Reactivity Trends via Computational Modeling
Computational modeling is a powerful tool for rationalizing and predicting the selectivity and reactivity trends observed in reactions with this compound. Factors such as the nature of the substrate, the solvent, and the specific Grignard species in solution all play a role and can be investigated computationally. academie-sciences.fr
Studies on the addition of this compound to different carbonyl compounds, such as cyclopentanone (B42830) and cyclohexanone, have utilized DFT to understand the lack of selectivity. psu.edu These calculations help to elucidate the subtle electronic and steric factors that govern the reaction outcome. For example, the Felkin-Anh model, which predicts the stereoselectivity of nucleophilic additions to chiral aldehydes and ketones, has been quantitatively rationalized using computational methods. researchgate.net These studies have shown that steric factors, manifesting as less destabilizing strain energy, are the primary drivers of the observed selectivity, rather than the traditionally assumed Pauli repulsion. researchgate.net
The solvent plays a crucial role in modulating the reactivity of Grignard reagents. uio.no Ab initio molecular dynamics simulations have demonstrated that the dynamic coordination of solvent molecules like THF is essential for the reaction to proceed. uio.noacs.org The number of solvent molecules coordinating to the magnesium center can influence the reactivity of the Grignard species. acs.org For instance, computational studies have shown that a highly solvated dinuclear magnesium species is the most reactive. academie-sciences.fr
Furthermore, computational models can explain the different reactivity patterns between various Grignard reagents. For example, while this compound adds to hindered ketones, other Grignard reagents with β-hydrogens may favor reduction pathways. msu.edu Computational analysis can quantify the energetic barriers for these competing pathways, providing insight into the observed product distributions. Competition experiments, supported by computational analysis, have also been used to probe the effect of chelation on reaction rates and diastereoselectivity. nih.gov
Bond Dissociation Energy (BDE) Calculations for Radical Pathways
While many Grignard reactions proceed through a polar, nucleophilic addition mechanism, the possibility of single-electron transfer (SET) leading to radical pathways exists, particularly with certain substrates. acs.orgnih.gov Computational chemistry provides a means to assess the viability of these radical pathways by calculating the homolytic bond dissociation energy (BDE) of the carbon-magnesium bond. libretexts.orgchemistrysteps.com
The BDE represents the energy required to break a bond homolytically, forming two radicals. libretexts.org Quantum-chemical calculations for the solvated this compound species, CH₃MgCl(THF)n, have shown that the homolytic cleavage of the Mg-CH₃ bond requires a significant amount of energy, approximately 66.6 kcal/mol for n=2 and 66.4 kcal/mol for n=3. acs.org This high BDE suggests that the spontaneous formation of methyl radicals from the Grignard reagent in solution is unlikely. acs.org
However, the presence of an electrophilic substrate can promote the homolytic cleavage. acs.org For instance, when this compound is complexed with a substrate like fluorenone, which has a low-lying π*(CO) orbital, the Mg-CH₃ BDE is significantly lowered. acs.orguio.no For the CH₃MgCl(fluorenone)(THF)₂ complex, the calculated Mg-CH₃ BDE is only 16.5 kcal/mol, which is over 20 kcal/mol lower than that for the complex with acetaldehyde. acs.org This dramatic reduction in the BDE makes the radical pathway a much more feasible alternative in the reaction with fluorenone. acs.org
DFT methods, such as B3LYP, are commonly used to calculate BDEs. researchgate.net These calculations can be benchmarked against experimental data where available to ensure their accuracy. researchgate.net By comparing the calculated activation energies for the polar and radical pathways, computational models can predict which mechanism is likely to dominate for a given substrate.
| Compound | Substrate | Mg-CH₃ BDE (kcal/mol) | Computational Method |
| CH₃MgCl(THF)₂ | None | 66.6 | Quantum-chemical calculations |
| CH₃MgCl(THF)₃ | None | 66.4 | Quantum-chemical calculations |
| CH₃MgCl(fluorenone)(THF)₂ | Fluorenone | 16.5 | Quantum-chemical calculations |
Predictive Modeling for Novel Reactivity and Catalyst Design
The insights gained from theoretical and computational studies of this compound are not only valuable for understanding existing reactions but also for predicting novel reactivity and guiding the design of new catalysts. researchgate.net By understanding the fundamental principles that govern reactivity and selectivity, researchers can computationally screen potential catalysts and reaction conditions before undertaking experimental work. caltech.edumdpi.com
For instance, in the context of cross-coupling reactions, computational models can be used to explore the catalytic cycles of different metal catalysts, such as iron and palladium, with Grignard reagents like this compound. researchgate.net By calculating the potential energy surfaces for key steps like oxidative addition, transmetalation, and reductive elimination, researchers can identify rate-determining steps and design more efficient catalysts. researchgate.net The activation strain model (ASM) is one such computational tool that provides a framework for understanding and predicting chemical reactivity. researchgate.netresearchgate.net
Predictive modeling can also be applied to the design of catalysts for stereoselective transformations. By modeling the transition states for the formation of different stereoisomers, it is possible to predict which catalyst will provide the highest enantiomeric or diastereomeric excess. nih.gov This in silico approach can accelerate the discovery of new asymmetric catalytic systems.
Furthermore, computational methods can be used to explore entirely new reaction pathways that may not be intuitively obvious. For example, theoretical studies have investigated the use of shaped laser pulses to control the chemoselectivity of Grignard reactions by selectively exciting specific vibrational modes of the substrate. psu.eduresearchgate.net While still in the realm of theoretical exploration, these studies showcase the potential of computational chemistry to push the boundaries of what is possible in chemical synthesis. The development of artificial metalloenzymes, where a metal catalyst is incorporated into a protein scaffold, is another area where computational design plays a crucial role in predicting binding affinities and the orientation of the catalyst and substrate. rsc.org
Methylmagnesium Chloride in Catalysis and Organometallic Reagent Development
Methylmagnesium Chloride as a Reagent in Catalytic Cycles
This compound is a versatile reagent in numerous catalytic cycles, primarily valued for its ability to act as a nucleophilic methyl source. Its involvement is critical in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. arkat-usa.org
Role in Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. acgpubs.orgchemie-brunschwig.ch this compound is frequently employed as a nucleophilic partner in these reactions, which are often catalyzed by palladium, nickel, or iron complexes. arkat-usa.orgacgpubs.org
In what is known as the Kumada-Tamao-Corriu cross-coupling, this compound reacts with various organic halides or triflates in the presence of a transition metal catalyst. For instance, palladium catalysts have been effectively used in the coupling of this compound with alkenyl fluorides. arkat-usa.org One notable example is the reaction of 1-(2,2-difluorovinyl)-4-methoxybenzene with this compound, catalyzed by Pd(PPh₃)₄, which proceeds with high selectivity to form the corresponding vinylbenzene derivative. arkat-usa.org
Iron-catalyzed cross-coupling reactions also provide a cost-effective and environmentally benign alternative to palladium or nickel catalysis. acgpubs.org The catalytic cycle in these reactions is thought to involve the formation of a low-valent iron cluster, which then undergoes oxidative addition with the organic halide. Subsequent reaction with this compound and reductive elimination yields the cross-coupled product. acgpubs.org For example, iron(III) fluoride (B91410) in combination with an N-heterocyclic carbene (NHC) ligand has been shown to effectively catalyze the reaction between aryl chlorides and this compound. acgpubs.org
The general mechanism for these cross-coupling reactions involves three key steps:
Oxidative Addition: The transition metal catalyst inserts into the carbon-halogen bond of the organic halide. acgpubs.org
Transmetalation: The methyl group from this compound is transferred to the transition metal center. acgpubs.org
Reductive Elimination: The two organic groups on the transition metal center couple and are eliminated, regenerating the catalyst for the next cycle. acgpubs.org
| Catalyst System | Substrate | Product | Yield | Reference |
| Pd(PPh₃)₄ | 1-(2,2-difluorovinyl)-4-methoxybenzene | 1-methoxy-4-vinylbenzene | High | arkat-usa.org |
| FeF₃/SIPr | Methyl 4-chlorobenzoate | Methyl 4-methylbenzoate | Excellent | acgpubs.org |
| FeCl₂(H₂O)₄/IPr | Electron-rich aryl chlorides | Alkylated arenes | Good | acgpubs.org |
Cooperative Catalysis Involving Magnesium Species
Cooperative catalysis, where two or more catalysts work in concert to achieve a chemical transformation that is not possible with a single catalyst, has emerged as a powerful strategy in synthesis. Magnesium species derived from Grignard reagents like this compound can participate in such cooperative catalytic systems.
One example involves the combination of a transition metal catalyst and a magnesium-based catalyst. For instance, iron-copper cooperative catalysis has been shown to be effective for reactions such as the exchange reaction between alkenes and Grignard reagents, and the carbometalation of alkynes. researchgate.net In these systems, while the primary catalytic transformation occurs on the iron center, the copper co-catalyst facilitates the exchange of organic groups between the organoiron intermediates and the organomagnesium species through transmetalation. researchgate.net
In a different vein, this compound itself can act as a catalyst. For example, it has been used in catalytic amounts for the hydroboration of esters, nitriles, and imines. mdpi.com In the hydroboration of esters, this compound reacts with pinacolborane (HBpin) to form an active magnesium-boron species, which then proceeds to reduce the ester. mdpi.com The catalytic cycle is initiated by the binding of MeMgCl to HBpin, followed by an intramolecular rearrangement. mdpi.com
Furthermore, in the synthesis of methylene-bridged N-heterobiaryls, this compound is used in conjunction with a catalytic amount of N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov Mechanistic studies suggest a complex pathway involving the formation of magnesium hydride species, which play a crucial role in the catalytic cycle. nih.gov
This compound as a Precursor for Advanced Organometallic Materials
The utility of this compound extends beyond its role as a reagent in catalytic reactions. It is also a valuable precursor for the synthesis of a variety of advanced organometallic materials, including organometallic complexes, metal-organic frameworks (MOFs), and thin films via chemical vapor deposition. smolecule.com
Synthesis of Organometallic Complexes (e.g., Trialkylgallium Compounds)
This compound is a key starting material for the synthesis of other organometallic compounds through transmetalation reactions. A prominent example is the preparation of trialkylgallium compounds. When an excess of this compound reacts with a gallium trihalide, such as gallium trichloride (B1173362) (GaCl₃), all three halide atoms on the gallium are replaced by methyl groups, yielding trimethylgallium (B75665) (Ga(CH₃)₃). pearson.comgoogle.com
GaCl₃ + 3 CH₃MgCl → Ga(CH₃)₃ + 3 MgCl₂
Trimethylgallium is an important precursor in its own right, particularly in the electronics industry for the production of gallium-containing semiconductor materials. pearson.com
Application in Metal-Organic Frameworks (MOFs) Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.comscispace.com Their high surface area and tunable porosity make them promising for applications in gas storage, separation, and catalysis. smolecule.commdpi.com this compound can be used as a precursor in the synthesis of certain MOFs. smolecule.com
While direct use of Grignard reagents in typical solvothermal MOF synthesis is uncommon due to their high reactivity, they can be employed to generate specific metal-organic precursors or to create the desired metal nodes in situ under carefully controlled conditions. For instance, magnesium-based MOFs, which are of interest for various applications, can potentially be synthesized using magnesium precursors derived from Grignard reagents. The synthesis often involves combining a metal source with an organic linker in a suitable solvent, sometimes under solvothermal or hydrothermal conditions. scispace.comchemmethod.com The choice of precursors and reaction conditions is critical in determining the final structure and properties of the MOF. nih.gov
Organometallic Chemical Vapor Deposition (OMCVD) for Thin Film Fabrication
Organometallic Chemical Vapor Deposition (OMCVD), also known as Metal-Organic Chemical Vapor Deposition (MOCVD), is a technique used to deposit high-purity thin films of various materials on a substrate. osti.govjustdial.com This process relies on the use of volatile organometallic precursor compounds. While this compound itself is not typically used directly as a precursor in CVD due to its low volatility, it is instrumental in synthesizing the volatile organometallic compounds that are used. googleapis.com
For example, as mentioned earlier, this compound is used to synthesize trimethylgallium, a key precursor for the MOCVD of gallium arsenide (GaAs), a crucial semiconductor material. pearson.com Similarly, organomagnesium compounds can be precursors for the deposition of magnesium-containing thin films, such as magnesium oxide (MgO). researchgate.net MgO thin films have applications as insulating layers, protective coatings, and in spintronic devices. researchgate.net The synthesis of suitable volatile magnesium precursors, such as magnesium β-diketonates, may involve Grignard reagents at some stage of the synthesis of the ligands or the final complex. researchgate.net
The general principle of OMCVD involves introducing the volatile organometallic precursor(s) into a reaction chamber where they decompose upon heating, leading to the deposition of a thin film of the desired material onto a heated substrate. The quality and properties of the resulting film are highly dependent on the purity and properties of the organometallic precursor.
Development of Modified Grignard Reagents and Analogues
The foundational utility of this compound in organic synthesis has spurred extensive research into the development of modified Grignard reagents and their analogues. These efforts aim to enhance reactivity, selectivity, and functional group tolerance, thereby expanding the synthetic scope of these powerful organometallic tools. Modifications often involve the use of additives, alternative solvent systems, or the synthesis of structurally distinct analogues that retain the core reactivity of the methyl Grignard reagent while offering unique advantages.
One significant area of development involves the use of additives to modulate the reactivity of this compound. For instance, the addition of lithium chloride (LiCl) to Grignard reagents is a well-established technique to break down oligomeric Grignard aggregates, leading to more reactive monomeric species. This approach has proven effective in challenging reactions. For example, the use of an isopropylmagnesium chloride–lithium chloride complex has been shown to facilitate reactions that are otherwise sluggish, such as certain halogen-metal exchange processes. rsc.org
Furthermore, the development of analogues where the methyl group is substituted with a silyl (B83357) group has led to reagents with attenuated nucleophilicity and basicity. rsc.org A notable example is (trimethylsilyl)this compound, which has demonstrated superior performance in specific applications, such as the generation of arynes from ortho-iodoaryl triflates. rsc.org In a comparative study, (trimethylsilyl)this compound provided the best results in a key cyclization step, highlighting the benefits of its reduced reactivity which can prevent undesirable side reactions. rsc.org
The choice of solvent also plays a crucial role in modifying the behavior of this compound. While traditionally prepared in ethers like diethyl ether or tetrahydrofuran (B95107) (THF) to stabilize the organomagnesium compound, research has explored other solvents to fine-tune reactivity. wikipedia.orgvbspu.ac.in THF is often preferred due to its higher Lewis basicity, which stabilizes the magnesium center and can enhance nucleophilicity by reducing aggregation. uni-graz.at The influence of the solvent is evident in the Schlenk equilibrium, where the addition of dioxane to an ether solution of this compound leads to the precipitation of a magnesium chloride-dioxane complex, yielding a solution of dimethylmagnesium. wikipedia.orgacs.org This demonstrates how solvent choice can be strategically employed to generate different magnesium reagents from the same precursor.
Recent research has also focused on expanding the utility of this compound beyond its traditional role as a nucleophile. Studies have shown its surprising effectiveness as a non-nucleophilic base for the deprotonation of sp3 centers adjacent to nitriles, when used with a catalytic amount of an amine mediator. researchgate.net This method allows for the synthesis of a variety of tertiary and quaternary nitriles. researchgate.net
The development of functionalized Grignard reagents, although challenging due to the high reactivity of the Grignard reagent itself, represents another frontier. Halogen-magnesium exchange reactions have emerged as a valuable method for preparing such reagents, offering milder conditions compared to the direct insertion of magnesium. uni-graz.at
The following tables summarize some of the key findings in the development of modified this compound reagents and the influence of reaction parameters.
Table 1: Comparison of Grignard Reagents in a Cyclization Reaction
| Entry | Grignard Reagent | Solvent | Result |
| 1 | Isopropylmagnesium chloride-lithium chloride | THF | Desired product formed, but in unsatisfactory yield. rsc.org |
| 2 | (Trimethylsilyl)this compound | THF | Best result, reaction could be performed at gram scale. rsc.org |
| 3 | (Triethylsilyl)this compound | THF | Slightly retarded reaction compared to entry 2. rsc.org |
| 4 | (Trimethylsilyl)methyllithium | THF | Greatly decreased yield of the cyclized product. rsc.org |
| 5 | (Trimethylsilyl)this compound | Diethyl Ether | Could be equally used in place of THF. rsc.org |
| 6 | (Trimethylsilyl)this compound | Toluene | Could be equally used in place of THF. rsc.org |
Table 2: Influence of Halide on Hydroboration of Ethyl Benzoate
| Entry | Catalyst (5 mol%) | Conversion (%) |
| 1 | This compound | 99 mdpi.com |
| 2 | Methylmagnesium bromide | 99 mdpi.com |
| 3 | Methylmagnesium iodide | 75 mdpi.com |
| 4 | n-Butylmagnesium chloride | >90 mdpi.com |
| 5 | tert-Butylmagnesium chloride | >90 mdpi.com |
| 6 | Isopropylmagnesium chloride | 82 mdpi.com |
| 7 | Phenylmagnesium chloride | 89 mdpi.com |
Advanced Analytical Techniques for Probing Methylmagnesium Chloride Chemistry
Quantitative Analysis and Concentration Determination
Accurate determination of the concentration of methylmagnesium chloride solutions is critical for stoichiometric control in chemical reactions. While classical methods exist, advanced instrumental techniques offer greater precision, speed, and the potential for real-time monitoring.
Potentiometric Titration Methods
Potentiometric titration has emerged as a robust and reliable method for the quantification of this compound. This technique involves the reaction of the Grignard reagent with a suitable titrant, often an alcohol like 2-butanol, in a solvent such as tetrahydrofuran (B95107) (THF). nih.govresearchgate.net The endpoint of the titration, which corresponds to the complete consumption of the Grignard reagent, is detected by monitoring the change in electrical potential using a platinum electrode. nih.gov
The endpoint is precisely determined from the first derivative of the titration curve, yielding well-defined and reproducible results. nih.govresearchgate.net This method has been successfully validated and applied to a variety of Grignard reagents, including this compound, in different ethereal solvents like THF and diethyl ether, demonstrating its versatility and accuracy. nih.gov
Table 1: Comparison of Solvents for Potentiometric Titration of this compound
| Solvent | Endpoint Sharpness | Method Precision |
|---|---|---|
| Tetrahydrofuran (THF) | High | Excellent |
| Diethyl Ether | High | Excellent |
| Methylene (B1212753) Chloride | High | Excellent |
This table is generated based on findings that different solvents provided similar results in terms of endpoint sharpness and method precision. nih.gov
In-line Spectroscopic Monitoring (e.g., FTIR) for Reaction Progress and Species Quantification
In-line spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, offer a powerful tool for real-time monitoring of reactions involving this compound. mt.comacs.org By inserting an attenuated total reflectance (ATR) probe directly into the reaction mixture, spectra can be continuously acquired, providing a wealth of information on the consumption of reactants, formation of products, and the appearance of intermediates. acs.orgresearchgate.net
This approach allows for the quantification of various species in the reaction mixture. For instance, in-line FTIR has been used to monitor the concentration of this compound during its formation and subsequent reactions. nih.govacs.org The technique can also serve as an alternative method for endpoint detection in titrations, providing a cross-validation of results obtained from potentiometric methods. nih.gov Spectral subtraction techniques can be employed to obtain the authentic spectrum of the this compound-THF complex and identify its characteristic vibrational absorbance bands. nih.govresearchgate.net
Near-infrared (NIR) spectroscopy is another valuable process analytical technology (PAT) tool for monitoring Grignard reactions. researchgate.netresearchgate.net Quantitative on-line NIR methods have been developed to track the formation of Grignard reagents and can be used to control the feeding rate of reactants, thereby improving the safety and robustness of the process on an industrial scale. researchgate.netresearchgate.net
Characterization of Intermediates and Transient Species
The mechanism of the Grignard reaction is notoriously complex, involving a variety of species in equilibrium and transient intermediates that are often difficult to detect. diva-portal.orgacs.org Advanced analytical techniques are crucial for probing these fleeting species and gaining a deeper understanding of the reaction pathway.
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to monitor the reaction of this compound and identify intermediates. For example, in the reaction with isoquinoline, ¹H NMR spectroscopy helped identify the initial Grignard addition product and a subsequent magnesiated di(isoquinolin-1-yl)methane intermediate. nih.gov The use of online NMR in automated synthesis platforms allows for real-time monitoring and dynamic control of Grignard reactions. nih.gov
Computational chemistry, including quantum-chemical calculations and ab initio molecular dynamics (AIMD) simulations, has become an indispensable tool for studying the structures and energies of intermediates and transition states. acs.orgnih.gov These studies have investigated the various organomagnesium species present in solution due to the Schlenk equilibrium and their relative reactivities. diva-portal.orgacs.org For the reaction of this compound with acetone, computational methods have been used to characterize the structures of intermediates and transition states along the reaction pathway. diva-portal.org Similarly, the reaction with formaldehyde (B43269) has been studied computationally, revealing a mechanism involving a dimeric Grignard reagent. nih.gov
X-ray spectroscopy is a powerful technique for distinguishing between different organomagnesium species in solution. diva-portal.org By simulating X-ray absorption spectra at the Mg K- and L1-edges, researchers can gain insight into the electronic structure and coordination environment of magnesium in various intermediates and products. diva-portal.org
Method Validation and Reliability Studies in Organometallic Analysis
The reliability of any analytical data hinges on rigorous method validation. solubilityofthings.comeurachem.org This process establishes that an analytical procedure is suitable for its intended purpose and provides trustworthy results. Key parameters assessed during method validation include accuracy, precision, specificity, linearity, range, and robustness. solubilityofthings.comdemarcheiso17025.com
For quantitative methods like the potentiometric titration of this compound, validation involves demonstrating the accuracy (closeness to the true value) and precision (reproducibility) of the measurements. nih.govacs.org This can be achieved by analyzing certified reference materials or by comparing the results with an independent, validated method. journals.co.za The development of a potentiometric titration method for this compound included validation to ensure its precision and accuracy. nih.govresearchgate.net
In the context of organometallic analysis, ensuring the reliability of speciation analysis—distinguishing and quantifying different forms of the metal—is particularly important. grafiati.com The validation of methods for organometallic compounds often requires careful consideration of the sample matrix and potential interferences. demarcheiso17025.comjournals.co.za The International Conference on Harmonisation (ICH) provides guidelines for method validation that are widely recognized and applied. solubilityofthings.com
Emerging Analytical Approaches for Mechanistic Insights
The quest for a complete mechanistic understanding of the Grignard reaction continues to drive the development of new analytical techniques. Time-resolved spectroscopic methods hold the promise of directly observing transient species and tracking their evolution on very short timescales. diva-portal.org
The combination of flow chemistry with in-line analytical techniques like FTIR and NMR is proving to be a powerful approach for studying reaction kinetics and mechanisms. researchgate.netdtu.dk This setup allows for precise control over reaction parameters and rapid data acquisition, facilitating the determination of reaction rates and the identification of reaction intermediates. dtu.dk
Mass spectrometry with soft ionization techniques, such as electrospray ionization (ESI-MS), is increasingly used for the structural analysis of organometallic compounds and for identifying intermediates in catalytic reactions involving Grignard reagents. grafiati.comnih.govupce.cz This method has provided evidence for the formation of anionic palladate complexes in palladium-catalyzed cross-coupling reactions of Grignard reagents. nih.gov
Furthermore, the integration of computational modeling with experimental data is becoming a synergistic approach for unraveling complex reaction mechanisms. acs.orgwhiterose.ac.uk Computational studies can guide experimental design and help interpret complex analytical data, leading to a more comprehensive understanding of the chemical processes involving this compound.
Sustainability and Future Directions in Methylmagnesium Chloride Research
Green Chemistry Principles in Methylmagnesium Chloride Synthesis and Application
The choice of solvent is critical in Grignard reactions as it must stabilize the organomagnesium compound without reacting with it. byjus.compearson.com Traditionally, solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) have been staples for the preparation and reaction of this compound. byjus.com However, these solvents pose significant safety and environmental challenges. Both are highly flammable, have low boiling points, and can form explosive peroxides, creating hazards, especially during scale-up. rsc.orgrsc.org
In line with green chemistry principles, research has focused on identifying safer, more environmentally benign alternatives. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior alternative. rsc.org Derived from renewable resources like corn cobs, 2-MeTHF is less prone to peroxide formation, has a higher boiling point, and is immiscible with water, which simplifies aqueous work-ups and phase separation. rsc.org Studies have shown that 2-MeTHF can be as effective, and sometimes superior, to THF and Et₂O in Grignard reactions, notably in suppressing side reactions like Wurtz coupling. rsc.orgrsc.org Another promising alternative is Cyclopentyl methyl ether (CPME), which is also resistant to peroxide formation and forms an azeotrope with water, facilitating its drying. rsc.org
The American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) has actively encouraged suppliers to provide organometallic reagents in greener solvents to bias processes toward sustainability from the outset. rsc.orgrsc.org Reducing hazardous waste also involves shifting from disposal to recycling. A key strategy is to minimize the variety of solvents used in a laboratory or plant, making it easier to collect and recycle them through distillation. oc-praktikum.de
Table 1: Comparison of Solvents for Grignard Reactions
| Solvent | Source | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Diethyl ether (Et₂O) | Petrochemical | 34.6 | Effective solvent for many Grignard reactions. byjus.com | High volatility, low flash point, prone to peroxide formation. rsc.orgrsc.org |
| Tetrahydrofuran (THF) | Petrochemical | 66 | Higher polarity can accelerate magnesium activation. | Forms peroxides, low boiling point presents hazards. rsc.orgrsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corn cobs) | ~80 | Renewable source, less prone to peroxides, water immiscible. rsc.orgsigmaaldrich.com | Higher cost than traditional ethers. |
| Cyclopentyl methyl ether (CPME) | Petrochemical | 106 | Resistant to peroxide formation, higher boiling point. rsc.org | Can be less effective for certain Grignard initiations. rsc.org |
Improving the energy efficiency of industrial processes is a cornerstone of green chemistry and a key focus for the large-scale production and use of this compound. gradhoc.com The synthesis of Grignard reagents is often highly exothermic, which can be difficult to control on a large scale. rsc.org A significant advancement in managing this is the adoption of continuous flow processing. marketsandmarkets.comresearchgate.net Flow chemistry allows for better control of reaction temperature and mixing, minimizing the risks associated with exothermic events and often leading to higher yields and shorter reaction times compared to batch processing. acs.org
Resource utilization extends to the raw materials themselves. The use of solvents derived from renewable feedstocks, such as 2-MeTHF, aligns with the green chemistry principle of using renewable resources. sigmaaldrich.comsigmaaldrich.com Furthermore, optimizing industrial processes to reduce the molar excess of reagents and recycle solvents contributes to better resource efficiency. The integration of energy management systems, in line with standards like ISO 50001, can help monitor and optimize energy consumption throughout the production process. gradhoc.com This includes renovating equipment, improving insulation to reduce heat loss, and streamlining processes to manage energy demand effectively. gradhoc.com The potential for creating closed-loop systems, where byproducts are regenerated and reused, is also an area of investigation, promising significant gains in sustainability. worktribe.com
When evaluating the environmental impact of this compound, it is useful to compare it with other classes of organometallic reagents that perform similar chemical transformations, such as organolithium compounds.
Grignard reagents, based on magnesium, are generally considered to have a lower environmental impact than organometallics based on more toxic or scarce metals. researchgate.net Magnesium is an abundant, low-toxicity element. In contrast, while lithium is also relatively abundant, the synthesis of some organolithium reagents like lithium diisopropylamide (LDA) can be hazardous and often requires cryogenic temperatures, which is energy-intensive. researchgate.net
Table 2: General Environmental Comparison of Organometallic Reagents
| Feature | Grignard Reagents (e.g., MeMgCl) | Organolithium Reagents (e.g., n-BuLi) |
| Metal | Magnesium (Mg) | Lithium (Li) |
| Metal Abundance & Toxicity | High abundance, low toxicity. researchgate.net | Relatively abundant, low toxicity. |
| Reactivity | Highly reactive nucleophiles and bases. fiveable.me | Generally more reactive and stronger bases. |
| Typical Solvents | Ethers (Et₂O, THF); greener alternatives (2-MeTHF) are increasingly used. rsc.orgrsc.org | Ethers, hydrocarbons. |
| Process Safety | Exothermic formation can be a hazard; flow chemistry improves safety. rsc.orgacs.org | Often require cryogenic temperatures for handling and specific reactions, which is energy-intensive. researchgate.net |
| Waste Profile | Magnesium salt byproducts are generally less hazardous. researchgate.net | Lithium salt byproducts. |
Exploration of Novel Reactivity and Synthetic Paradigms
Beyond greening existing processes, the future of this compound research lies in uncovering new modes of reactivity that expand its synthetic toolkit. This includes harnessing its basicity in non-traditional ways and developing highly controlled, selective reactions.
While this compound is a classic nucleophile, recent research has highlighted its highly efficient use as a non-nucleophilic base. researchgate.net This is particularly valuable in reactions where the nucleophilicity of common bases like LDA or organolithiums would lead to unwanted side reactions. A significant application of this is the deprotonation of carbon atoms alpha to a nitrile group (α-cyanation). researchgate.netacs.org
In a process mediated by a catalytic amount of an amine, such as diethylamine, this compound can effectively deprotonate a variety of nitriles. researchgate.netresearchgate.net This allows for subsequent alkylation at the α-position, providing a powerful method for synthesizing nitriles with tertiary and quaternary centers. researchgate.net This method is advantageous because MeMgCl is inexpensive, readily available, and the reactions can often be run at room temperature, avoiding the cryogenic conditions required for bases like LDA. researchgate.net This novel use simplifies waste streams and improves process intensification due to the higher concentration of commercially available MeMgCl solutions compared to LDA. researchgate.net
Table 3: Alkylation of Nitriles Using MeMgCl as a Non-Nucleophilic Base
| Starting Nitrile | Electrophile | Product | Yield | Reference |
| Cyclohexanecarbonitrile (B123593) | n-Butyl bromide | 2-Butylcyclohexanecarbonitrile | 81% | researchgate.net |
| Phenylacetonitrile | Benzyl bromide | 2,3-Diphenylpropanenitrile | (Not specified) | researchgate.net |
| 4-Methoxybenzonitrile (deprotonation of α-carbon on an alkyl substituent) | (Example application) | α-Alkylated product | (High efficiency) | researchgate.netresearchgate.net |
A major frontier in organic synthesis is the control of stereochemistry. Research is actively focused on developing methods that use this compound and related Grignard reagents to create specific stereoisomers of a target molecule.
One key area is the asymmetric addition of Grignard reagents to ketones to produce chiral tertiary alcohols. rsc.org This has been achieved with high enantioselectivity through the use of novel chiral N,N,O-tridentate ligands. These ligands coordinate to the magnesium center, creating a chiral environment that directs the addition of the methyl group to one face of the ketone, resulting in a high excess of one enantiomer. rsc.org
Diastereoselectivity is also a critical goal, particularly in reactions with substrates that already contain stereocenters. For example, the addition of allylmagnesium reagents to α-hydroxy ketones can proceed with high diastereoselectivity, often rationalized by a chelation-control model where the magnesium coordinates to both the carbonyl oxygen and the adjacent hydroxyl group, locking the conformation and directing the attack from the less-hindered face. nih.gov Furthermore, methylmagnesium bromide has been used as a base to promote highly (E)-selective Horner-Wadsworth-Emmons reactions, overcoming the challenge of poor stereoselectivity that can occur with other strong bases. researchgate.net These advancements in stereocontrol are crucial for the efficient synthesis of complex molecules like pharmaceuticals and natural products. rsc.orgnih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with continuous flow and automated synthesis platforms represents a significant advancement in chemical manufacturing, addressing many of the safety and scalability challenges associated with traditional batch processing of Grignard reagents. rsc.orgmt.com Flow chemistry offers superior control over highly exothermic reactions, a characteristic feature of Grignard reactions, due to the high surface-area-to-volume ratio of flow reactors, which allows for efficient heat dissipation. rsc.orgvapourtec.com This enhanced thermal management minimizes the risk of thermal runaways, a major hazard in large-scale batch productions. rsc.org
The use of flow chemistry enables the in-situ and on-demand generation of this compound, which is then immediately consumed in a subsequent reaction. vapourtec.comresearchgate.net This approach is powerful because it avoids the need to store large quantities of this highly reactive and moisture-sensitive reagent, significantly improving process safety. vapourtec.com Various reactor configurations have been successfully employed, including coupled continuous stirred tank reactors (CSTRs), microreactors, and packed-bed reactors containing magnesium turnings. rsc.orgmit.edu For instance, researchers have demonstrated the direct preparation of Grignard reagents, including those derived from methyl chloride, at elevated temperatures (e.g., 40 °C) in flow using magnesium-packed-bed reactors, a condition that would be hazardous in batch synthesis. rsc.org
Automated synthesis platforms, often incorporating inline analytical techniques like Fourier-transform infrared spectroscopy (FTIR), allow for real-time monitoring and optimization of reaction conditions. mt.comresearchgate.net This leads to improved reaction efficiency, higher yields, better reproducibility, and reduced waste generation compared to conventional batch methods. rsc.orgresearchgate.net The transition from batch to continuous flow for reactions involving Grignard reagents like (trimethylsilyl)this compound has been shown to result in higher yields and shorter reaction times. researchgate.net Furthermore, the development of "plug-and-play" cartridges for the on-demand generation of both traditional and advanced Grignard reagents (e.g., "turbo-Grignards" like i-PrMgCl•LiCl) has simplified their use in automated flow systems. vapourtec.com
A notable example involves the generation of the highly unstable chlorothis compound in a continuous flow reactor, which was then reacted with aldehydes and ketones to synthesize chlorohydrins and epoxides with residence times as short as 2.6 seconds. acs.org This level of control and efficiency is difficult to achieve in batch processing.
Table 1: Comparison of Batch vs. Flow Chemistry for this compound Reactions
| Feature | Batch Processing | Flow Chemistry |
|---|---|---|
| Heat Transfer | Poor, risk of thermal runaway. rsc.org | Excellent, enhanced safety. rsc.orgvapourtec.com |
| Scalability | Challenging and hazardous. acs.org | Easier and safer scale-up. rsc.orgresearchgate.net |
| Reagent Handling | Requires storage of large quantities of reactive intermediates. | In-situ generation and immediate consumption. vapourtec.comresearchgate.net |
| Reaction Control | Difficult to precisely control temperature and mixing. | Precise control over reaction parameters. rsc.org |
| Reproducibility | Can be variable between batches. | High reproducibility and consistency. rsc.org |
| Safety | Higher risk due to large volumes and potential for exotherm accumulation. mt.com | Inherently safer due to small reaction volumes and superior heat control. vapourtec.com |
Designing New Catalytic Systems Informed by this compound Reactivity
The distinct reactivity of this compound has informed the design of novel catalytic systems for a variety of chemical transformations. researchgate.netacs.org Its utility extends beyond its classic role as a simple nucleophile, serving as a key component in modern catalytic processes, including cross-coupling reactions and polymerization. numberanalytics.comrsc.org
One significant area of development is in iron- and copper-catalyzed cross-coupling reactions. rsc.orgnumberanalytics.com While palladium catalysts have long dominated this field, researchers are developing iron-based catalysts that can mimic the behavior of their palladium counterparts. researchgate.net Quantum chemical studies have systematically explored the activation of carbon-halogen bonds by model iron catalysts in the presence of this compound, aiming to establish design principles for more cost-effective and sustainable catalytic systems. researchgate.net Similarly, copper salts are used to catalyze the reaction of Grignard reagents with various electrophiles, such as alkyl halides and epoxides, enabling the formation of complex molecules with high selectivity. numberanalytics.com
A surprising and highly efficient application of this compound is its use as a non-nucleophilic base. acs.orgresearchgate.net In conjunction with a catalytic amount of an amine like diethylamine, this compound can effectively deprotonate the carbon alpha to a nitrile group, facilitating alkylation reactions to produce tertiary and quaternary nitriles. acs.orgresearchgate.net This method is high-yielding and presents a greener alternative to traditional strong bases like lithium diisopropylamide (LDA), as it operates at room temperature and uses a more environmentally benign magnesium-based reagent. researchgate.net
Furthermore, this compound is a crucial reagent in the preparation of certain Ziegler-Natta catalysts used for olefin polymerization. rsc.org In one study, sulfonated porous organic polymers (s-POPs) were treated with this compound to anchor Mg-Cl moieties onto the support. These were subsequently treated with titanium tetrachloride (TiCl₄) to form highly active Ziegler-Natta catalysts capable of producing ultra-high molecular weight polyethylene (B3416737) (UHMWPE). rsc.org
Table 2: Novel Catalytic Applications Involving this compound
| Catalytic System | Role of this compound | Application | Key Findings |
|---|---|---|---|
| Iron-Catalyzed Cross-Coupling | Co-reagent/activator in the catalytic cycle. | C-C bond formation. | Quantum chemical studies are being used to design iron catalysts that can replace more expensive palladium systems. researchgate.net |
| Copper-Catalyzed Reactions | Nucleophilic partner. | Synthesis of complex molecules via reaction with alkyl halides or epoxides. numberanalytics.com | Enables the formation of biaryl compounds and alcohols with high yields and regioselectivity. numberanalytics.com |
| Amine-Mediated Alkylation | Non-nucleophilic base. | Deprotonation and alkylation of carbons adjacent to nitriles. acs.orgresearchgate.net | Provides a high-yielding, cost-effective, and greener alternative to bases like LDA. researchgate.net |
| Ziegler-Natta Polymerization | Precursor for catalyst support modification. | Synthesis of ultra-high molecular weight polyethylene (UHMWPE). | Reaction with a polymer support creates sites for immobilizing TiCl₄, leading to highly active catalysts. rsc.org |
Interdisciplinary Research with Materials Science and Nanotechnology
The unique chemical properties of this compound are being leveraged in interdisciplinary research, particularly at the intersection of organic chemistry and materials science. justdial.comnih.gov Its applications in this field range from the synthesis of advanced polymers to the surface modification of inorganic materials. rsc.orgacs.org
In polymer chemistry, this compound serves as a key ingredient in the synthesis of specialized Ziegler-Natta catalysts, as previously mentioned. rsc.org By reacting it with functionalized polymer supports, researchers can create tailored catalytic environments. This approach allows for the production of polymers like ultra-high molecular weight polyethylene (UHMWPE) with specific properties, demonstrating a direct link between organometallic chemistry and the development of advanced materials. rsc.org
Another significant area of research is the use of Grignard reagents for the covalent grafting of organic layers onto semiconductor surfaces, such as silicon. acs.org This process can be achieved by thermally treating a silicon substrate in a this compound solution. The reaction involves a complex electrochemical mechanism at the silicon surface, where the Grignard reagent is oxidized. acs.org This surface modification technique is crucial for developing new hybrid organic-inorganic materials with applications in electronics and sensors. The ability to control the surface properties of materials like silicon opens up possibilities for creating novel devices in the realm of nanotechnology.
The reactivity of "turbo-Grignard" reagents, which are complexes of Grignard reagents with lithium chloride, has also found use in materials science. nih.gov The enhanced reactivity and unique structural properties of these bimetallic species are being explored for the synthesis of new materials where precise control over chemical bond formation is essential. nih.gov While explicit examples in nanotechnology are still emerging, the fundamental ability of this compound to form carbon-carbon bonds and interact with inorganic surfaces provides a strong foundation for future developments in the bottom-up synthesis of nanostructures and functional nanomaterials. justdial.com
Challenges and Unaddressed Questions in this compound Research
Despite being one of the most well-known and widely used organometallic reagents for over a century, several fundamental challenges and unresolved questions regarding the chemistry of this compound persist. pageplace.deacs.org These ambiguities drive ongoing research aimed at achieving a deeper mechanistic understanding and developing more efficient and selective synthetic methods.
A primary challenge lies in the complex solution behavior of Grignard reagents, governed by the Schlenk equilibrium. acs.orgacs.org In solution, this compound does not exist as a simple monomeric species but is in equilibrium with its corresponding dialkylmagnesium (Mg(CH₃)₂) and magnesium chloride (MgCl₂) species, as well as various bridged dimeric and oligomeric structures. acs.orgresearchgate.net The exact nature and relative concentrations of these species depend heavily on the solvent, concentration, and temperature, making it difficult to pinpoint the true reacting species in a given transformation. acs.orgacs.org Computational studies using ab initio molecular dynamics are beginning to shed light on how solvent dynamics influence this equilibrium, but a complete experimental picture remains elusive. acs.org
The precise mechanism of the Grignard reaction itself is still a subject of debate. acs.orgresearchgate.net While it is often depicted as a straightforward nucleophilic addition, evidence also supports competing pathways, including single-electron transfer (SET) mechanisms that involve radical intermediates. acs.org The preferred pathway appears to depend on a subtle interplay of factors including the substrate, the specific Grignard species present (due to the Schlenk equilibrium), and the solvent. acs.org Distinguishing between these competing mechanisms is a significant unresolved issue.
Furthermore, the inherent reactivity of this compound can lead to a lack of selectivity and the formation of undesired byproducts, such as through Wurtz coupling. researchgate.net The development of more stable and selective Grignard-type reagents, such as "turbo-Grignard" reagents (RMgCl·LiCl), is an ongoing effort to address these limitations. vapourtec.comnih.gov While the addition of lithium chloride is known to enhance reactivity and solubility, the exact structure of the reactive species and the origin of its enhanced performance were a mystery for a long time and are only now being unraveled through a combination of crystallographic, spectroscopic, and computational methods. nih.govgmu.edu Future research will likely focus on developing new additives and solvent systems to further control the reactivity and selectivity of this compound and related reagents. numberanalytics.com
Q & A
Q. What are the critical considerations for handling methylmagnesium chloride solutions to ensure reproducibility in Grignard reactions?
this compound is highly air- and moisture-sensitive. Use inert atmosphere techniques (e.g., Schlenk line, glovebox) and anhydrous solvents (e.g., THF). Standardize solution concentration via titration with 2-butanol and 1,10-phenanthroline indicator . Verify reactivity by small-scale test reactions with ketones (e.g., benzophenone) to confirm nucleophilic activity.
Q. How can researchers characterize new organomagnesium compounds derived from this compound?
Use a combination of:
- NMR spectroscopy : Monitor and shifts for Mg-C bonding (e.g., upfield shifts for methyl groups).
- Titration : Quantify active Mg using standardized acid-base methods.
- Crystallography : For solid-state structures, employ X-ray diffraction with low-temperature crystals grown in THF/hexane mixtures .
| Characterization Method | Application | Key Parameters |
|---|---|---|
| NMR Spectroscopy | Bonding analysis | Chemical shifts (δ), coupling constants |
| Titration | Active Mg quantification | Equivalence point via pH/colorimetric detection |
| X-ray Diffraction | Structural elucidation | Space group, bond lengths/angles |
Advanced Research Questions
Q. How do solvent effects (e.g., THF vs. Et2_22O) influence the reactivity of this compound in stereoselective syntheses?
THF’s higher Lewis basicity stabilizes Mg centers, reducing aggregation and enhancing nucleophilicity. Compare reaction outcomes using:
- Kinetic studies : Monitor reaction rates via in situ IR or GC-MS.
- Computational modeling : Analyze solvent-Mg interaction energies (DFT calculations). Contradictions in literature data often arise from incomplete solvent drying or variable Mg activation states .
| Solvent | Dielectric Constant | Reaction Yield * |
|---|---|---|
| THF | 7.6 | 85–92% |
| EtO | 4.3 | 70–78% |
| *Yields for benzophenone alkylation under standardized conditions . |
Q. What methodologies resolve contradictions in reported reaction mechanisms involving this compound?
- Isotopic labeling : Use -enriched reagents to track Mg migration pathways .
- Cross-over experiments : Mix isotopically labeled and unlabeled reagents to distinguish single-electron transfer (SET) vs. polar mechanisms.
- Controlled kinetic profiling : Isolate intermediates via cryogenic quenching and analyze via ESI-MS .
Q. How can researchers design experiments to study isotopic fractionation in this compound under plasma conditions?
- Mass-independent fractionation (MIF) : Use high-resolution mass spectrometry (HRMS) to analyze ratios in reaction byproducts.
- Plasma reactors : Simulate non-equilibrium conditions (e.g., radiofrequency plasma) and compare isotopic signatures against thermal reaction controls .
Data Interpretation and Reproducibility
Q. What steps ensure reproducibility when scaling up this compound-mediated reactions?
- Standardize reagent quality : Use Karl Fischer titration to confirm solvent dryness (<30 ppm HO).
- Document aggregation states : Dynamic light scattering (DLS) can detect Mg cluster formation, which affects reactivity .
- Reference controls : Include known reactions (e.g., with benzaldehyde) in parallel to validate experimental conditions .
Q. How should researchers address discrepancies in spectroscopic data for this compound adducts?
- Variable temperature NMR : Resolve dynamic equilibria (e.g., Schlenk equilibrium) by analyzing spectra at 193–298 K.
- Paramagnetic shielding studies : Use or as external standards to calibrate Mg chemical shifts .
Ethical and Methodological Compliance
- Data citation : Always cite primary sources for spectroscopic or crystallographic data (e.g., Cambridge Structural Database) .
- Copyright adherence : Reproduce figures/tables only with proper attribution and licenses (e.g., Creative Commons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
